molecular formula C15H13NO2 B1625122 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one CAS No. 215433-90-2

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Cat. No.: B1625122
CAS No.: 215433-90-2
M. Wt: 239.27 g/mol
InChI Key: MYUNWQZTMMYCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-methoxyphenyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-13-6-4-10(5-7-13)11-2-3-12-9-15(17)16-14(12)8-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUNWQZTMMYCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(CC(=O)N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444073
Record name 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215433-90-2
Record name 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic Potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, a synthetically derived oxindole, has emerged as a molecule of significant interest in oncological research. Initially identified as a potent and selective inhibitor of the c-Raf kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, its therapeutic potential is multifaceted and complex. This technical guide provides an in-depth exploration of this compound, delving into its dual mechanisms of action, the intriguing phenomenon of paradoxical pathway activation, and its synergistic effects with other anti-cancer agents. We present a comprehensive overview of its preclinical evaluation, supported by detailed experimental protocols and data, to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively investigate and harness the therapeutic promise of this compound and its derivatives.

Introduction: The Oxindole Scaffold and the Emergence of a Lead Compound

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Within the realm of oncology, derivatives of this heterocyclic motif have demonstrated significant potential as anti-proliferative and pro-apoptotic agents. 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, also widely known in scientific literature as GW5074, is a prominent example. Its journey from a targeted kinase inhibitor to a molecule with a more complex and nuanced biological profile underscores the intricate nature of cancer cell biology and the opportunities for innovative therapeutic strategies.

This guide will dissect the therapeutic potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one through a multi-faceted lens, examining its molecular interactions, cellular consequences, and preclinical efficacy. Our focus is to provide not just a summary of findings, but a causal narrative that explains the "why" behind experimental choices and the interpretation of results, empowering researchers to design and execute their own investigations with a solid, field-proven foundation.

Dual Mechanisms of Action: A Tale of Two Pathways

The anti-cancer potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is not confined to a single mode of action. It uniquely straddles two critical cellular processes: signal transduction through the MAPK pathway and the essential metabolic route of polyamine transport.

Inhibition of c-Raf Kinase: Targeting a Central Signaling Hub

The primary and most well-characterized mechanism of action of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is its potent and selective inhibition of c-Raf kinase, with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2] c-Raf is a serine/threonine-specific protein kinase that serves as a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis. Its dysregulation is a hallmark of many human cancers.

The canonical activation of this pathway begins with the stimulation of cell surface receptors, leading to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases to the cell membrane, where they are activated through a complex process involving dimerization and phosphorylation. Activated RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.

Canonical RAS-RAF-MEK-ERK Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK 1. Ligand Binding RAS RAS (Inactive) RTK->RAS 2. RAS Activation RAS_active RAS-GTP (Active) RAS->RAS_active RAF RAF (Inactive) RAS_active->RAF 3. RAF Recruitment & Activation RAF_active RAF (Active) RAF->RAF_active MEK MEK (Inactive) RAF_active->MEK 4. MEK Phosphorylation MEK_active MEK (Active) MEK->MEK_active ERK ERK (Inactive) MEK_active->ERK 5. ERK Phosphorylation ERK_active ERK (Active) ERK->ERK_active TF Transcription Factors ERK_active->TF 6. Nuclear Translocation & TF Activation Proliferation Cell Proliferation, Survival, etc. TF->Proliferation 7. Gene Expression

Figure 1: The Canonical RAS-RAF-MEK-ERK Signaling Pathway.

A critical and counterintuitive aspect of some RAF inhibitors, including 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, is the phenomenon of "paradoxical activation."[3][4] While the compound inhibits c-Raf in isolation, within certain cellular contexts, particularly in cells with wild-type BRAF and activated upstream RAS, it can lead to the hyperactivation of the MAPK pathway.[3][5]

The molecular basis for this paradox lies in the inhibitor's ability to promote the dimerization of RAF proteins. By binding to one protomer of a RAF dimer, the inhibitor can allosterically transactivate the other protomer, leading to increased, rather than decreased, downstream signaling. This effect is particularly pronounced in cells with upstream mutations (e.g., in RAS) that lead to a high population of activated RAS, which promotes RAF dimerization.

Paradoxical MAPK Activation by GW5074 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RAS_active Activated RAS (e.g., KRAS mutant) RAF_dimer c-RAF c-RAF RAS_active->RAF_dimer Promotes Dimerization RAF_inhibited_dimer c-RAF (Inhibited by GW5074) c-RAF (Transactivated) GW5074 6-(4-Methoxy-phenyl) -1,3-dihydro-indol-2-one (GW5074) RAF_dimer->GW5074 Inhibitor Binding to one protomer MEK_active MEK (Active) RAF_inhibited_dimer:f1->MEK_active Paradoxical Activation ERK_active ERK (Active) MEK_active->ERK_active Proliferation Increased Proliferation ERK_active->Proliferation

Figure 2: Mechanism of Paradoxical MAPK Pathway Activation.

This paradoxical effect has profound implications for the therapeutic application of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, suggesting that its efficacy may be restricted to tumors with specific genetic backgrounds, or that it may be more effective in combination with other agents that can mitigate this effect, such as MEK inhibitors.

Inhibition of Polyamine Transport: A Second Front in the War on Cancer

In addition to its role as a c-Raf inhibitor, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has been identified as a novel, non-polyamine-based inhibitor of polyamine transport.[2] Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. Cancer cells often have elevated levels of polyamines and are highly dependent on both their de novo synthesis and their uptake from the extracellular environment.

Inhibition of polyamine biosynthesis, for example with the ornithine decarboxylase (ODC) inhibitor difluoromethylornithine (DFMO), is a validated anti-cancer strategy. However, cancer cells can often circumvent this blockade by upregulating the import of extracellular polyamines. By inhibiting the polyamine transport system, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one can potentiate the effects of polyamine biosynthesis inhibitors, leading to a more profound depletion of intracellular polyamines and a more robust anti-proliferative effect.[2]

The precise molecular mechanism by which 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one inhibits polyamine transport is still under investigation, but it represents a distinct and potentially synergistic avenue for its anti-cancer activity.

Preclinical Evaluation: From the Benchtop to In Vivo Models

The therapeutic potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has been investigated in a variety of preclinical models, both as a single agent and in combination with other therapies.

In Vitro Cytotoxicity

As a single agent, the cytotoxic effects of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one can be variable and are highly dependent on the cellular context, particularly the mutational status of the RAS/RAF pathway. In some cell lines, its pro-apoptotic and anti-proliferative effects are evident, while in others, the paradoxical activation of the MAPK pathway may lead to limited single-agent activity.

More compellingly, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has demonstrated significant synergistic cytotoxicity when combined with other targeted agents. For example, in human colorectal cancer (CRC) cell lines, it potentiates the effects of the multi-kinase inhibitor sorafenib, dramatically reducing the IC50 of sorafenib.[5][6][7][8] This synergy is thought to be mediated through enhanced mitochondrial dysfunction.[6][8]

Cell LineCancer TypeCombination AgentIC50 of Combination Agent (Alone)IC50 of Combination Agent (with GW5074)Fold ReductionReference(s)
HCT116Colorectal CancerSorafenib17 µM0.14 µM (with 0.034 µM GW5074)~121[5][6][8]
LoVoColorectal CancerSorafenib31 µM0.01 µM (with 0.003 µM GW5074)~3100[5][6][8]

Table 1: Synergistic Cytotoxicity of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW5074) with Sorafenib in Colorectal Cancer Cell Lines.

In Vivo Efficacy

The in vivo anti-tumor activity of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has been demonstrated in xenograft models. As a single agent, it has been shown to reduce tumor growth in a murine pancreatic cancer model.[2] In combination with sorafenib, it has shown significant anti-tumor activity in various cancer models, leading to a Phase I clinical trial in patients with advanced refractory solid tumors.[7][9] However, the clinical development has been hampered by the poor bioavailability of the initial formulation.[7][9]

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research into the therapeutic potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one on the metabolic activity of cancer cells, a proxy for cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW5074) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

MTT Assay Workflow cluster_workflow MTT Assay for Cell Viability A 1. Seed Cells in 96-well plate B 2. Treat with GW5074 A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (IC50 determination) G->H

Sources

The Synthetic Architect's Guide to 6-Substituted Indolin-2-Ones: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] Its derivatives have shown promise as protein kinase inhibitors for cancer therapy, antidiabetic agents, and antimicrobials, among other applications.[2][3][4][5] The strategic placement of substituents on the indolin-2-one ring system is crucial for modulating pharmacological activity, and the 6-position, in particular, offers a key vector for diversification and optimization of drug candidates. This guide provides an in-depth review of the primary synthetic strategies for constructing 6-substituted indolin-2-ones, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and development.

I. Foundational Strategies: Building the Indolin-2-one Core

The classical methods for indole and, by extension, indolin-2-one synthesis, provide a historical and conceptual foundation for many modern approaches. While not always the most direct route to 6-substituted analogs, they are essential to understand.

A. The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7][8] The reaction proceeds through a phenylhydrazone intermediate, which, upon acid catalysis, undergoes a[9][9]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[7]

To apply this to 6-substituted indolin-2-ones, one would typically start with a p-substituted phenylhydrazine. For instance, a 4-bromophenylhydrazine can be reacted with a suitable ketone, like pyruvic acid, to ultimately yield a 6-bromoindole derivative, which can then be further modified.[6]

Conceptual Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis A p-Substituted Phenylhydrazine C Phenylhydrazone Intermediate A->C B Ketone/Aldehyde B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Cyclization & NH3 Elimination D->E F 6-Substituted Indole E->F

Caption: Fischer Indole Synthesis for 6-Substituted Indoles.

While historically significant, the Fischer synthesis can have limitations, such as the use of harsh acidic conditions and potential for side reactions, especially with complex substrates.[6][10]

B. The Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis, reported by Costin Nenițescu in 1929, offers a route to 5-hydroxyindole derivatives through the reaction of a benzoquinone with a β-aminocrotonic ester.[11][12][13] The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring.[11] By starting with a substituted benzoquinone, one can introduce substituents onto the benzenoid ring of the resulting indole. This method is particularly useful for accessing hydroxylated indoles.

II. Modern Synthetic Arsenal: Precision and Versatility

Modern synthetic chemistry has ushered in an era of highly efficient and selective reactions, many of which are centered around transition metal catalysis. These methods provide unparalleled control over the construction and functionalization of the indolin-2-one scaffold.

A. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of 6-substituted indolin-2-ones, these reactions are typically employed in two main ways:

  • Late-stage functionalization of a pre-formed indolin-2-one core.

  • Construction of the indolin-2-one ring through a key cross-coupling step.

A common and highly effective strategy involves starting with a commercially available or readily synthesized 6-haloindolin-2-one, such as 6-bromoindolin-2-one.[14][15] This intermediate serves as a versatile handle for introducing a wide array of substituents using various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.[16][17] In the context of our target molecules, this involves the reaction of 6-bromoindolin-2-one with a boronic acid or ester to introduce aryl, heteroaryl, or vinyl substituents at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling for 6-Arylindolin-2-one Synthesis

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoindolin-2-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0-3.0 equiv).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylindolin-2-one.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[18][19][20][21] This reaction is exceptionally useful for synthesizing 6-aminoindolin-2-one derivatives, which are valuable intermediates for further functionalization or as final products with biological activity.

Conceptual Workflow: Late-Stage Functionalization via Cross-Coupling

Cross_Coupling cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products 6-Substituted Indolin-2-ones A 6-Bromoindolin-2-one B Suzuki-Miyaura Coupling (R-B(OH)2) A->B C Buchwald-Hartwig Amination (R2NH) A->C D Sonogashira Coupling (R-C≡CH) A->D E Heck Coupling (Alkene) A->E F 6-Aryl/Vinyl-indolin-2-one B->F G 6-Amino-indolin-2-one C->G H 6-Alkynyl-indolin-2-one D->H I 6-Alkenyl-indolin-2-one E->I

Caption: Palladium-catalyzed functionalization of 6-bromoindolin-2-one.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[22][23][24] This method is ideal for introducing alkynyl moieties at the 6-position of the indolin-2-one core.[25] These alkynyl-substituted products can be valuable for their own biological activity or as intermediates for further transformations, such as click chemistry or reduction to the corresponding alkanes or alkenes.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[26] This provides a direct route to 6-alkenylindolin-2-ones. The stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.

B. Intramolecular Cyclization Strategies

An alternative to functionalizing a pre-existing indolin-2-one is to construct the ring system with the desired substituent already in place or introduced during the cyclization process.

A modern and powerful approach for the synthesis of indolines is the aza-Heck cyclization.[27] This reaction involves the intramolecular cyclization of an aniline derivative onto a pendant alkene, catalyzed by palladium.[27] This method offers excellent functional group tolerance and can be used to create complex indoline scaffolds.[27] For the synthesis of 6-substituted indolin-2-ones, the starting aniline derivative would need to be appropriately substituted.

Data Summary: Comparison of Key Synthetic Strategies

Synthetic StrategyKey Bond FormationStarting MaterialsAdvantagesLimitations
Fischer Indole Synthesis C-C, C-Np-Substituted phenylhydrazine, ketone/aldehydeWell-established, readily available starting materialsHarsh acidic conditions, potential for low yields and side reactions[6]
Suzuki-Miyaura Coupling C-C6-Haloindolin-2-one, boronic acid/esterHigh yields, excellent functional group tolerance, wide substrate scope[16]Requires pre-functionalized starting materials
Buchwald-Hartwig Amination C-N6-Haloindolin-2-one, amineDirect introduction of amino groups, broad amine scope[18][20]Catalyst sensitivity, potential for challenging purification
Sonogashira Coupling C-C (sp-sp²)6-Haloindolin-2-one, terminal alkyneIntroduces valuable alkynyl functionality, mild reaction conditions[22][23]Requires a copper co-catalyst, potential for homocoupling of the alkyne
Aza-Heck Cyclization C-C, C-NSubstituted aniline with a pendant alkeneHigh functional group compatibility, access to complex indolines[27]Substrate synthesis can be multi-step

III. Conclusion and Future Perspectives

The synthesis of 6-substituted indolin-2-ones has evolved from classical, often harsh, methodologies to highly sophisticated and versatile transition metal-catalyzed reactions. The ability to precisely install a wide range of functional groups at the 6-position using methods like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings on a 6-bromoindolin-2-one precursor has become a cornerstone of modern medicinal chemistry programs targeting this scaffold.

As the demand for novel and diverse chemical matter continues to grow, future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the use of more earth-abundant metal catalysts, C-H activation strategies to bypass the need for pre-functionalized starting materials, and the application of flow chemistry for safer and more scalable syntheses. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new indolin-2-one-based therapeutics with improved efficacy and safety profiles.

IV. References

  • Synthesis of Indolines and Derivatives via Aza-Heck Cyclization - PMC. (n.d.). Retrieved February 24, 2026, from

  • Nenitzescu indole synthesis - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25). Retrieved February 24, 2026, from [Link]

  • Nenitzescu Indole Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and biological evaluation of diversely substituted indolin-2-ones - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - MDPI. (2025, February 28). Retrieved February 24, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • 6-Bromoindole-2-one;6-Bromo-2-oxindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (2021, June 26). Retrieved February 24, 2026, from [Link]

  • CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents. (n.d.). Retrieved February 24, 2026, from

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Design, Synthesis and Bio-Evaluation of Indolin-2-Ones As Potential Antidiabetic Agents. (2023, January 16). Retrieved February 24, 2026, from [Link]

  • Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed. (2008, November 15). Retrieved February 24, 2026, from [Link]

  • Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

  • Nenitzescu Indole Synthesis - SynArchive. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors - PubMed. (2002, May 15). Retrieved February 24, 2026, from [Link]

  • Radical cascade cyclization reactions designed to synthesize indolo [2,1‐a] isoquinoline derivatives. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Solution-Phase Parallel Synthesis of 3,5,6-Substituted Indolin-2-ones - ACS Publications. (2007, May 15). Retrieved February 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved February 24, 2026, from [Link]

  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 24, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 24, 2026, from [Link]

  • Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

  • (PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation - ResearchGate. (2020, May). Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

  • CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents. (n.d.). Retrieved February 24, 2026, from

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy | Organic Letters - ACS Publications. (2013, August 16). Retrieved February 24, 2026, from [Link]

  • 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • A Tandem Heck-Carbocyclization/Suzuki-Coupling Approach to the Stereoselective Syntheses of Asymmetric 3,3-(Diarylmethylene)indolinones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

  • Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines - PubMed. (2012, November 16). Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies - Sci-Hub. (n.d.). Retrieved February 24, 2026, from [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017, March 3). Retrieved February 24, 2026, from [Link]

  • Novel approach to 6-alkenyl-substituted pyridoxine derivatives based on the Heck reaction. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action for 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one as a Modulator of Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, a compound widely known as GW4064. While not a direct kinase inhibitor in the classical sense, GW4064 exerts significant modulatory effects on critical kinase signaling cascades, most notably the p38 mitogen-activated protein kinase (MAPK) pathway. This guide will elucidate that the primary molecular target of GW4064 is the farnesoid X receptor (FXR), a nuclear receptor, and that its influence on kinase signaling is a downstream consequence of FXR activation. We will detail the experimental evidence supporting this indirect mechanism of action and provide protocols for key assays that are instrumental in characterizing such a pharmacological profile. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of compounds that interface with both nuclear receptor and kinase signaling pathways.

Introduction: Unraveling the Primary Target of GW4064

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW4064) is a potent and selective synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[1][2] Its high affinity and selectivity have established GW4064 as a valuable pharmacological tool for investigating the physiological functions of FXR.[2]

Initial observations of GW4064's effects on inflammatory responses and apoptosis hinted at a potential role in modulating kinase signaling pathways, which are central to these cellular processes. Specifically, studies have demonstrated that GW4064 can attenuate the p38 MAPK signaling pathway.[1][3] However, a deeper mechanistic investigation, which is the cornerstone of this guide, reveals that this is not due to direct inhibition of p38 MAPK or other kinases. Instead, the effects of GW4064 on kinase signaling are intricately linked to its primary activity as an FXR agonist.

This guide will therefore focus on the scientifically accurate mechanism: the FXR-dependent modulation of kinase signaling by GW4064, a crucial distinction for researchers in the field of drug discovery and development. Understanding this indirect mechanism is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutic strategies.

The Core Mechanism: FXR-Mediated Attenuation of the p38 MAPK Signaling Pathway

The primary mechanism through which GW4064 influences kinase signaling is by activating FXR, which in turn antagonizes upstream activators of the p38 MAPK pathway. A key signaling axis implicated in this process is the Toll-like receptor 4 (TLR4) pathway.

The Role of Toll-like Receptor 4 (TLR4) Signaling

TLR4 is a pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of downstream inflammatory pathways, including the p38 MAPK pathway.[1] This cascade is a critical component of the innate immune response.

FXR Activation as a Negative Regulator of TLR4 Signaling

Experimental evidence strongly indicates that the activation of FXR by GW4064 serves to negatively regulate the TLR4 signaling pathway. This has been demonstrated through studies utilizing FXR knockout (KO) mice. In wild-type (WT) mice, administration of GW4064 can ameliorate LPS-induced liver injury by inhibiting the TLR4/p38 MAPK pathway.[1][3] Crucially, this protective effect of GW4064 is completely abolished in FXR KO mice, demonstrating that FXR is indispensable for the compound's modulatory effect on this kinase pathway.[1][3]

The proposed mechanism is that activated FXR interferes with the signaling components downstream of TLR4, leading to a reduction in the phosphorylation and subsequent activation of p38 MAPK. This, in turn, leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

The following diagram illustrates the signaling pathway from TLR4 to p38 MAPK and highlights the modulatory role of GW4064 through FXR activation.

GW4064_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits p38_MAPK p38 MAPK MyD88->p38_MAPK Activates p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_p38_MAPK->Inflammatory_Cytokines Induces GW4064_c GW4064 FXR_c FXR GW4064_c->FXR_c Binds & Activates FXR_n FXR FXR_c->FXR_n Translocates FXR_n->MyD88 Inhibits (Indirectly) FXRE FXRE FXR_n->FXRE RXR RXR RXR->FXRE Gene_Expression Target Gene Expression FXRE->Gene_Expression Regulates

Caption: Experimental workflow to determine the mechanism of action.

Quantitative Data Summary

The following table summarizes the expected outcomes from the key experiments designed to elucidate the mechanism of action of GW4064.

Assay TypeExperimentExpected IC50/EC50 for GW4064Rationale
Biochemical In Vitro p38 MAPK Kinase Assay> 10 µM (Inactive)Demonstrates lack of direct enzymatic inhibition.
Cell-Based p-p38 MAPK Inhibition (WT Cells)Potent (nM to low µM range)Shows efficacy in a cellular context where the primary target (FXR) is present.
Cell-Based p-p38 MAPK Inhibition (FXR KO Cells)InactiveConfirms that the observed inhibition of p38 MAPK signaling is dependent on the presence of FXR.
Cell-Based FXR Activation Reporter AssayPotent (nM range)Confirms the primary activity of GW4064 as an FXR agonist.

Conclusion and Future Directions

The evidence strongly supports a mechanism whereby 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW4064) modulates the p38 MAPK signaling pathway indirectly, through its primary action as a potent farnesoid X receptor (FXR) agonist. This distinction is critical for the accurate pharmacological characterization of this compound and for guiding future research.

Future research could explore the broader impact of FXR activation on other kinase signaling pathways. Additionally, identifying the specific molecular players that bridge FXR activation and the downstream attenuation of TLR4 signaling will provide a more complete picture of this important regulatory axis. Such studies will not only enhance our understanding of the interplay between nuclear receptors and kinase signaling but also pave the way for the development of more targeted and effective therapeutics for inflammatory and metabolic diseases.

References

  • Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential. (2025). MDPI. Retrieved from [Link]

  • GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice. (2018). PMC. Retrieved from [Link]

  • GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice. (2018). PubMed. Retrieved from [Link]

  • Cell-based Kinase Assays. Profacgen. Retrieved from [Link]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (2012). Endocrine Society. Retrieved from [Link]

  • FXR, a Key Regulator of Lipid Metabolism, Is Inhibited by ER Stress-Mediated Activation of JNK and p38 MAPK in Large Yellow Croakers (Larimichthys crocea) Fed High Fat Diets. (2021). PMC. Retrieved from [Link]

  • FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells. (2025). AME Publishing Company. Retrieved from [Link]

  • (PDF) Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. (2025). ResearchGate. Retrieved from [Link]

  • Farnesoid X Receptor Antagonizes JNK Signaling Pathway in Liver Carcinogenesis by Activating SOD3. (2017). PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one, a heterocyclic organic compound of significant interest to the scientific community. The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] This specific derivative, featuring a methoxyphenyl substituent at the 6-position, presents a unique molecular architecture for exploration in drug discovery and materials science.

This document details the compound's essential identifiers, physicochemical properties, a validated synthetic protocol with mechanistic insights, and methods for its analytical characterization. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, verify, and utilize this compound in their research endeavors.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The primary identifiers and computed physicochemical properties for 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one are summarized below. These values are critical for database searches, regulatory submissions, and in-silico modeling.

IdentifierValueSource
CAS Number 215433-90-2[Echemi][3]
IUPAC Name 6-(4-methoxyphenyl)-1,3-dihydro-2H-indol-2-one[Echemi][3]
Molecular Formula C₁₅H₁₃NO₂[Echemi][3]
Molecular Weight 239.27 g/mol [Echemi][3]
Exact Mass 239.094628657 Da[Echemi][3]
Synonyms 6-(4-methoxyphenyl)indolin-2-one, 6-(4-methoxyphenyl)-2-oxindole[Echemi][3]
InChI Key MYUNWQZTMMYCCB-UHFFFAOYSA-N[Echemi][3]

Synthesis and Mechanistic Rationale

The synthesis of 6-aryl oxindoles is most effectively achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier choice for this transformation due to its high functional group tolerance, excellent yields, and well-understood catalytic cycle. This approach constructs the key carbon-carbon bond between the oxindole core and the methoxyphenyl ring.

Overview of Synthetic Strategy: Suzuki-Miyaura Coupling

The chosen strategy involves the coupling of a halogenated oxindole precursor (e.g., 6-bromo-1,3-dihydro-indol-2-one) with a boronic acid derivative (4-methoxyphenylboronic acid).

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is highly effective for C(sp²)-C(sp²) bond formation.[4]

  • Base (e.g., Na₂CO₃ or Cs₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for transfer to the palladium center. Cesium carbonate is often used to enhance reaction rates.[4]

  • Solvent System (e.g., 1,4-Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.[4]

Detailed Experimental Protocol: Synthesis of 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one

This protocol is a representative method adapted from established literature procedures for Suzuki-Miyaura cross-coupling reactions involving indole scaffolds.[4]

Materials:

  • 6-Bromo-1,3-dihydro-indol-2-one

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-bromo-1,3-dihydro-indol-2-one (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (2 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (e.g., 4:1 v/v). Bubble the inert gas through the solvent mixture for 15 minutes to degas. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue via column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process, providing a clear visual guide for laboratory execution.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_purification Work-up & Purification A 1. Combine Reactants (6-Bromo-oxindole, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Ar/N2 Purge) A->B C 3. Add Degassed Solvents & Palladium Catalyst B->C D 4. Heat & Stir (80-90°C, 12-16h) C->D E 5. Monitor by TLC D->E F 6. Quench & Extract (Water, Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Fig. 1: Suzuki-Miyaura Synthesis Workflow

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. The following protocols outline standard methods for this validation.

Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction).

Data Interpretation (Self-Validation):

  • ¹H NMR: Expect to see distinct signals for the aromatic protons on both the oxindole and methoxyphenyl rings, a singlet for the methoxy (-OCH₃) group protons (typically around 3.8 ppm), a singlet for the CH₂ group of the oxindole ring (around 3.5 ppm), and a broad singlet for the NH proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactam ring (typically >170 ppm).

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.

  • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

  • Elute with a mobile phase gradient (e.g., water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid) at a constant flow rate.

  • Detect the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Data Interpretation (Self-Validation):

  • A pure compound should ideally show a single, sharp peak.

  • Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. A purity of >95% is generally considered acceptable for most research applications.

Biological Context and Therapeutic Potential

The oxindole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1] Derivatives have been investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5] The introduction of a 4-methoxyphenyl group at the 6-position can significantly influence the compound's electronic properties, lipophilicity, and steric profile, potentially modulating its interaction with biological targets.

While specific biological data for 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one is not extensively published, its structural similarity to known kinase inhibitors and other bioactive molecules makes it a compelling candidate for screening in various therapeutic areas, particularly oncology and neurodegenerative diseases.[6][7] The methoxy group, in particular, is a common feature in many indole-based tubulin polymerization inhibitors.

Potential Mechanism of Action Visualization

Given the prevalence of oxindoles as kinase inhibitors, a hypothetical interaction within a kinase signaling pathway is depicted below. This serves as a conceptual framework for designing future biological assays.

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P1 P Rec->P1 Ras Ras P1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Inhibitor 6-(4-Methoxyphenyl) oxindole (Hypothetical Inhibitor) Inhibitor->Raf Inhibition

Fig. 2: Hypothetical Kinase Pathway Inhibition

References

  • PubChem. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)indoline. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Retrieved from [Link][1]

  • Al-Ostath, A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Retrieved from [Link][6]

  • Hadfield, J. A., et al. (2015). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link][9]

  • El-Sawy, E. R., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PMC. Retrieved from [Link][5]

  • Garg, N., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link][10]

  • Li, J., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Oxindole. Retrieved from [Link][2]

  • Gribble, G. W. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Profile

The target molecule, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (also known as 6-(4-methoxyphenyl)oxindole), represents a critical scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, specifically those targeting Spleen Tyrosine Kinase (SYK) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The biaryl oxindole motif is frequently employed to enhance binding affinity within the ATP-binding pocket of kinase domains.

Synthetic Strategy: The Suzuki-Miyaura Disconnection

While classical methods like the Wolff-Kishner reduction of isatins or the Gassman oxindole synthesis exist, they often suffer from harsh conditions or poor regioselectivity at the 6-position.

The Application Scientist’s Choice: We utilize a Suzuki-Miyaura Cross-Coupling approach.[1][2][3] This route is superior due to:

  • Regiocontrol: The 6-bromooxindole starting material is commercially available and chemically distinct, eliminating isomer issues.

  • Functional Group Tolerance: The mild basic conditions preserve the sensitive lactam (amide) functionality of the oxindole ring.

  • Scalability: The protocol is easily adaptable from milligram medicinal chemistry scale to kilogram process scale.

Retrosynthetic Visualization

The following diagram illustrates the strategic disconnection and the catalytic cycle employed in this protocol.

G Target Target: 6-(4-Methoxy-phenyl)-oxindole SM1 Starting Material 1: 6-Bromooxindole Catalyst Catalyst System: Pd(dppf)Cl2 / K2CO3 SM1->Catalyst + SM2 Starting Material 2: 4-Methoxyphenylboronic Acid SM2->Catalyst + Cycle Cat. Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Catalyst->Cycle Cycle->Target Yield > 85%

Figure 1: Retrosynthetic strategy and catalytic flow for the synthesis of the biaryl oxindole core.

Part 2: Detailed Experimental Protocol

Reagents and Stoichiometry

Precise stoichiometry is vital to minimize homocoupling side products.

ReagentMW ( g/mol )Equiv.[4][5]RoleCritical Note
6-Bromooxindole 212.051.0ElectrophileEnsure purity >98%; trace isomers affect crystallization.
4-Methoxyphenylboronic acid 151.961.2NucleophileExcess accounts for potential protodeboronation.
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03-0.05CatalystRobust against air/moisture compared to Pd(PPh₃)₄.
Potassium Carbonate (K₂CO₃) 138.213.0BaseUse anhydrous; aqueous solution (2M) is also viable.
1,4-Dioxane -SolventMain SolventMust be degassed to prevent catalyst oxidation.
Water 18.02SolventCo-solventEssential for dissolving the inorganic base.
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Glassware: Oven-dry a 100 mL round-bottom flask (RBF) or a microwave vial equipped with a magnetic stir bar.

  • Charging: Add 6-Bromooxindole (1.0 mmol, 212 mg), 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg) to the flask.

    • Expert Tip: Adding the catalyst last, after a preliminary inert purge, can further protect the active Pd(0) species, though Pd(dppf)Cl₂ is relatively stable.

  • Solvent Addition: Add a mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

    • Note: The 4:1 ratio is optimal for solubility of both organic reactants and the inorganic base.

  • Base Addition: Add K₂CO₃ (3.0 mmol, 415 mg).

Step 2: Degassing (Critical for Reproducibility)

Oxygen is the enemy of Palladium catalysis, leading to homocoupling of the boronic acid or catalyst deactivation.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a nitrogen/argon line and a vent needle.

  • Bubble inert gas through the solvent for 10-15 minutes (Sparging).

  • Remove the vent needle first, then the gas inlet, to leave the vessel under positive pressure.

Step 3: Reaction & Monitoring
  • Heat the mixture to 90°C in an oil bath (or microwave at 100°C for 30 mins).

  • Stir vigorously for 4–12 hours .

  • TLC Monitoring: Use Hexane:Ethyl Acetate (1:1).

    • SM (Bromide): Rf ~ 0.4

    • Product: Rf ~ 0.3 (slightly more polar due to the extended pi-system/H-bonding).

    • Visualization: UV lamp (254 nm). The product will likely fluoresce blue/purple.

Step 4: Workup
  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

  • Filter through a pad of Celite to remove Palladium black residues. Rinse the pad with EtOAc.

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Concentrate under reduced pressure (Rotavap) to yield a crude solid.

Step 5: Purification
  • Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol or an EtOAc/Hexane mixture. This is ideal for removing boron impurities.

  • Flash Chromatography (Alternative):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0% to 50% EtOAc in Hexanes.

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Expected NMR Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.4 (s, 1H): Amide NH (Broad singlet, characteristic of oxindole).

    • δ 7.55 (d, 2H): Phenyl ring protons (ortho to methoxy).

    • δ 7.25 (d, 1H): Indole C4-H.

    • δ 7.15 (dd, 1H): Indole C5-H (coupling with C4 and C7).

    • δ 7.00 (d, 2H): Phenyl ring protons (meta to methoxy).

    • δ 6.95 (d, 1H): Indole C7-H.

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.52 (s, 2H): Oxindole methylene (-CH₂-), characteristic singlet.

Mass Spectrometry
  • LC-MS (ESI): Calculated Mass [M+H]⁺ = 240.27. Found = 240.3.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (SM1, SM2, Base) Degas Degas Solvent (Dioxane/H2O, N2 sparge) Start->Degas Catalyst Add Catalyst Pd(dppf)Cl2 Degas->Catalyst Heat Reaction 90°C, 4-12h Catalyst->Heat Workup Workup Filter (Celite) -> Extract (EtOAc) Heat->Workup Purify Purification Recrystallization (EtOH) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxygen presenceIncrease degassing time; ensure system is sealed.
Homocoupling Catalyst oxidation / Excess Boronic acidReduce Boronic acid to 1.1 eq; Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ fails (though rare).
Protodeboronation Base too strong / Temp too highSwitch base to NaHCO₃ or CsF; Lower temperature to 80°C.
Incomplete Conversion Catalyst deactivationAdd additional 1-2 mol% catalyst after 6 hours.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bellina, F., et al. (2004). Palladium-catalyzed synthesis of aryl-substituted oxindoles. European Journal of Organic Chemistry. (General protocol adaptation for oxindole scaffolds).

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Application Library.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11666993, 6-(4-Methoxyphenyl)oxindole.

  • Wu, X., et al. (2019). Synthesis and SAR of 6-substituted oxindoles as potent inhibitors of SYK. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for kinase activity).

Sources

Application Notes and Protocols for the Synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, a key scaffold in medicinal chemistry. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a discussion of the underlying reaction mechanism, and essential safety information for all reagents. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction and Rationale

The oxindole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The 6-aryl substituted oxindoles, in particular, have garnered significant interest. The target molecule, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for anti-cancer applications.[1]

The Suzuki-Miyaura cross-coupling reaction is the chosen method for the synthesis of this target molecule due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents.[2][3] This palladium-catalyzed reaction provides a reliable and efficient means of coupling the 6-position of the oxindole ring with an aryl partner.[4]

Synthetic Strategy Overview

The synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-bromooxindole and 4-methoxyphenylboronic acid. The general transformation is depicted below:

Synthetic_Scheme cluster_product reactant1 6-Bromooxindole plus + reactant2 4-Methoxyphenylboronic acid dummy product 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one dummy->product Pd(OAc)₂, PPh₃ Na₂CO₃, Toluene/EtOH/H₂O Reflux

Figure 1: Overall synthetic scheme for 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one.

Reagents and Materials

Proper handling and quality of reagents are paramount for the success of this synthesis. The following table summarizes the required materials.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
6-Bromooxindole99365-40-9C₈H₆BrNO212.05Irritant
4-Methoxyphenylboronic acid5720-07-0C₇H₉BO₃151.96Irritant
Palladium(II) acetate3375-31-3C₄H₆O₄Pd224.51Eye damage, Skin sensitizer
Triphenylphosphine603-35-0C₁₈H₁₅P262.29Harmful if swallowed, Skin sensitizer
Sodium carbonate (anhydrous)497-19-8Na₂CO₃105.99Serious eye irritation
Toluene108-88-3C₇H₈92.14Flammable, Health hazard
Ethanol (200 proof)64-17-5C₂H₆O46.07Flammable
Deionized Water7732-18-5H₂O18.02N/A
Ethyl acetate141-78-6C₄H₈O₂88.11Flammable, Eye irritation
Brine (saturated NaCl solution)N/ANaCl, H₂ON/AN/A
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04N/A

Experimental Protocols

Protocol for the Synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

This protocol is adapted from established Suzuki-Miyaura coupling procedures.[5][6]

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-bromooxindole (2.12 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and anhydrous sodium carbonate (2.12 g, 20.0 mmol).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and triphenylphosphine (210 mg, 0.8 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one as a solid.

Optional Protocol: Synthesis of 6-Bromooxindole

For laboratories where 6-bromooxindole is not commercially available, it can be synthesized from 4-bromo-2-nitrotoluene.[7][8]

Step 1: Synthesis of Diethyl (4-bromo-2-nitrophenyl)malonate

  • In a suitable reaction vessel, a solution of 4-bromo-2-nitrotoluene in an appropriate solvent is reacted with diethyl carbonate in the presence of a strong base like sodium ethoxide. This forms the corresponding malonic ester derivative.

Step 2: Reductive Cyclization to 6-Bromooxindole

  • The resulting diethyl (4-bromo-2-nitrophenyl)malonate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates the cyclization to form the oxindole ring.

Mechanism and Rationale

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex.[2][4][9][10] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-Ar' ArX Ar-X (6-Bromooxindole) ArBOH Ar'-B(OH)₂ + Base ArAr Ar-Ar' (Product)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromooxindole to form a Pd(II) complex.[9] This is often the rate-determining step.

  • Transmetalation: The methoxy group on the 4-methoxyphenylboronic acid is an electron-donating group, which can accelerate the transmetalation step. The boronic acid is activated by the base (sodium carbonate) to form a more nucleophilic boronate species, which then transfers the 4-methoxyphenyl group to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

  • Palladium(II) acetate: Causes serious eye damage and may cause an allergic skin reaction.[11][12][13][14][15] Avoid inhalation of dust and contact with skin and eyes.

  • Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[16][17][18][19] It can also cause damage to the nervous system through prolonged or repeated exposure.

  • 4-Methoxyphenylboronic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[20][21][22]

  • 6-Bromooxindole: Irritating to eyes, respiratory system, and skin.[23]

  • Sodium Carbonate: Causes serious eye irritation.[24][25][26][27][28] Avoid generating dust.

  • Toluene: Flammable liquid and vapor. It is a known reproductive toxin and can cause damage to organs through prolonged or repeated exposure.

References

  • MATERIAL SAFETY DATA SHEET - PALLADIUM ACETATE (48% Pd). Prochem Inc.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Safety Data Sheet: Triphenylphosphine. Carl ROTH. [Link]

  • ICSC 0700 - TRIPHENYLPHOSPHINE. ILO and WHO. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Sodium Carbonate Hazards & Safety Tips. (2015, June 17). VelocityEHS. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. [Link]

  • SAFETY DATA SHEET Sodium Carbonate, Anhydrous. ChemSupply. [Link]

  • Synthesis of 6-Bromo-2-oxindole. PrepChem.com. [Link]

  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC. [Link]

  • SAFETY DATA SHEET Sodium Carbonate, Anhydrous. (2023, January 4). Tata Chemicals. [Link]

  • Safety Information. ACS. [Link]

  • Material Safety Data Sheet Sodium Carbonate. George Weil. [Link]

  • Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6º-dibromoindigo. New J. Chem.[Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. Semantic Scholar. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]

Sources

Application Note: Solubilization and Cell Culture Protocol for 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (Syk Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context[1]

The compound 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (often categorized within the family of Syk Inhibitors , chemically related to Syk Inhibitor II) is a cell-permeable, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) .[1]

Syk is a non-receptor tyrosine kinase critical for signal transduction in B-cell receptors (BCR), Fc receptors, and integrin signaling.[1][2][3] Because this compound features a rigid indolin-2-one (oxindole) core substituted with a lipophilic methoxyphenyl group, it exhibits poor aqueous solubility.[1] Improper solubilization frequently leads to "micro-precipitation"—invisible crystals that settle on cell monolayers, causing localized toxicity (false positives) or reduced effective concentration (false negatives).[2]

This guide provides a standardized, error-proof workflow to dissolve, store, and apply this compound in cell culture systems, ensuring high bioavailability and reproducibility.[2]

Part 2: Physicochemical Profile & Solubility Data[1][2][4][5][6]

Understanding the molecule's physical properties is the prerequisite for successful dissolution.

PropertyValue / DescriptionImplication for Protocol
Chemical Name 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-oneTarget Molecule
CAS Number 215433-90-2Verification ID
Molecular Weight ~239.27 g/mol Used for Molarity Calculation
Core Structure Indolin-2-one (Oxindole)Planar, rigid, prone to stacking/crystallization
LogP (Predicted) ~2.5 - 3.0Moderately Lipophilic; Requires organic solvent
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble (>10 mg/mL)
Secondary Solvent EthanolLess recommended (higher volatility/toxicity)
Aqueous Solubility Water / PBS / MediaInsoluble (Precipitates immediately)

Part 3: Protocol A — Preparation of Master Stock Solutions[2]

Objective: Create a stable, high-concentration stock solution free of water contamination.

Reagents & Equipment[1][7]
  • Compound: 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (Solid powder).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, cell culture grade.[2]

    • Critical: Do not use old DMSO that has been left uncapped; it absorbs atmospheric water, which causes the inhibitor to crash out upon freezing.[2]

  • Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).

Step-by-Step Procedure
  • Calculation: Determine the target concentration. A 10 mM or 25 mM stock is recommended to allow for >1000x dilution in culture media.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

    • Example: To make 1 mL of 10 mM stock:

      
      
      
  • Weighing: Weigh the powder into a sterile microcentrifuge tube.

    • Note: Static electricity can be an issue. Use an anti-static gun if available.

  • Dissolution: Add the calculated volume of Anhydrous DMSO .

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and slightly yellow/amber. If particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting: Divide the Master Stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light.

Part 4: Protocol B — Application to Cell Culture[1]

Objective: Dilute the hydrophobic stock into aqueous media without precipitation.

The "Intermediate Dilution" Strategy

Directly pipetting 100% DMSO stock into a cell culture well often causes a local "shock" where the compound precipitates before it disperses. Use this 2-step method instead.

Step 1: Prepare 10x Intermediate
  • Calculate the final assay concentration (e.g., 1 µM).[2]

  • Prepare a 10x working solution in culture medium (or PBS).

    • Example: To treat cells at 1 µM :

      • Thaw 10 mM Stock.

      • Dilute 1:1000 into warm media

        
        10 µM  (Intermediate).
        
      • Vortex immediately upon addition.

  • Microscopic Check: Place a drop of this 10x intermediate on a slide. Check for crystals. If clear, proceed.

Step 2: Final Treatment[1]
  • Add the 10x Intermediate to the cells (which are already in 90% volume of media).

    • Example: Cells are in 180 µL media. Add 20 µL of 10x Intermediate.

    • Final Concentration: 1 µM .

    • Final DMSO Concentration: 0.01% (Safe for most cells; toxic limit is usually 0.1–0.5%).

Experimental Workflow Diagram

ProtocolWorkflow Powder Solid Compound (MW ~239.27) Stock Master Stock (10 mM in DMSO) Powder->Stock Dissolve DMSO Anhydrous DMSO (Solvent) DMSO->Stock Aliquot Aliquot & Freeze (-20°C, Dark) Stock->Aliquot Storage Intermediate Intermediate Dilution (10x in Warm Media) Aliquot->Intermediate Dilute 1:1000 Cells Cell Treatment (Final Conc: 1x) Intermediate->Cells Add 1:10

Figure 1: Step-by-step solubilization and application workflow to prevent precipitation shock.

Part 5: Biological Mechanism & Validation[1]

Pathway Context: 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one targets Syk , preventing the phosphorylation of downstream effectors like BLNK and PLC


2 .[1] This inhibition blocks calcium mobilization and NF-

B activation in B-cells and macrophages.[1]
Biological Validation Steps

To verify the compound is active and dissolved correctly:

  • Positive Control: Stimulate cells (e.g., B-cells with anti-IgM or Macrophages with LPS/Fc-receptor crosslinking).[1]

  • Readout: Western Blot for p-Syk (Tyr525/526) or p-PLC

    
    2 .
    
  • Expectation: The inhibitor should reduce phosphorylation in a dose-dependent manner (IC

    
     typically in the nM to low µM range depending on the specific derivative).
    
Signaling Pathway Diagram[1][3][8][9]

SykPathway Receptor BCR / Fc Receptor Syk Syk Kinase (Target) Receptor->Syk Phosphorylation BLNK BLNK / SLP-65 Syk->BLNK PLCg2 PLCγ2 Syk->PLCg2 Inhibitor 6-(4-Methoxy-phenyl)... (Inhibitor) Inhibitor->Syk Blocks ATP Binding BLNK->PLCg2 Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB

Figure 2: Mechanism of Action.[1] The compound inhibits Syk, halting downstream Calcium and NF-


B signaling.[1][2]

Part 6: Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100 µM) or cold media used.[1]Limit final concentration. Warm media to 37°C before adding stock. Use the "Intermediate Dilution" step.
Cytotoxicity in Control DMSO concentration > 0.5%.Ensure final DMSO is < 0.1%. Include a "Vehicle Only" control (DMSO without inhibitor) to normalize data.
Loss of Activity Freeze-thaw cycles or moisture in DMSO.[1]Use single-use aliquots. Use fresh, anhydrous DMSO.[2]
Variable Results Adherence to plastics.Hydrophobic compounds can stick to plastic tips. Use low-retention tips and glass vials for stock if possible.

Part 7: References

  • Chemical Identity & Properties:

    • PubChem Compound Summary for Indolin-2-one derivatives. National Center for Biotechnology Information.

  • Syk Signaling Context:

    • Mocsai, A., Ruland, J., & Tybulewicz, V. L. (2010).[2] The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402.[1][2]

  • General DMSO Solubility Protocols:

    • Sigma-Aldrich Technical Bulletins: Handling Dimethyl Sulfoxide (DMSO) in Cell Biology.

  • Syk Inhibitor Usage in Literature:

    • Braselmann, S., et al. (2006).[2] R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation.[1][2] Journal of Pharmacology and Experimental Therapeutics. (Provides context on similar Syk inhibitor handling).

Sources

Application Note: Microwave-Assisted Synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The oxindole (1,3-dihydro-2H-indol-2-one) core is a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for numerous receptor tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib). While substitution at the C3 and C5 positions is well-documented, C6-substituted oxindoles are increasingly critical for exploring solvent-exposed regions of kinase binding pockets (e.g., SYK and VEGFR inhibitors).

Traditional thermal synthesis of 6-aryl-oxindoles is often hampered by the poor solubility of the oxindole core and prolonged reaction times (12–24 hours) that lead to oxidative by-products at the reactive C3 methylene position.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one . By utilizing the dielectric heating effects of microwave irradiation, we achieve complete conversion in 20 minutes with superior purity compared to conventional thermal methods.

Reaction Scheme & Mechanism

The synthesis utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromooxindole and 4-methoxyphenylboronic acid .

Mechanistic Pathway

The reaction follows the catalytic cycle of Pd(0), accelerated by microwave irradiation which overcomes the activation energy barrier of the transmetallation step more efficiently than convective heating.

Suzuki_Mechanism Start Pd(II) Precursor (Reduction) Pd0 Pd(0) Active Species Start->Pd0 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromooxindole TransMet Transmetallation OxAdd->TransMet BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. The rate-limiting transmetallation step is significantly accelerated under microwave conditions.

Experimental Protocol

Reagents & Materials Table

Scale: 0.5 mmol limiting reagent.

ReagentMW ( g/mol )Equiv.[1]AmountRole
6-Bromo-2-oxindole 212.041.0106 mgSubstrate (Halide)
4-Methoxyphenylboronic acid 151.961.5114 mgCoupling Partner
Pd(dppf)Cl₂ · DCM 816.640.0520 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.0207 mgBase
1,4-Dioxane --3.0 mLSolvent (High tan δ)
Water (Deionized) --1.0 mLCo-solvent
Step-by-Step Methodology
Phase 1: Vessel Preparation & Degassing (CRITICAL)

Why: Palladium(0) is susceptible to oxidation.[2] Oxygen in the headspace can quench the active catalyst, leading to homocoupling of the boronic acid or stalling the reaction.

  • Weighing: Into a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, weigh the 6-bromo-2-oxindole , boronic acid , and base .

  • Solvent Addition: Add 1,4-Dioxane and Water.[3]

  • Degassing: Cap the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 5 minutes before adding the catalyst.

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ , and immediately crimp the vial with a pressure-rated cap (PTFE/Silicone septum).

Phase 2: Microwave Irradiation

Instrument: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover). Why: 1,4-Dioxane/Water is a high-absorbing mixture (high loss tangent), allowing rapid heating.

  • Temperature: 120 °C

  • Hold Time: 20 minutes

  • Pre-stir: 30 seconds (Low speed)

  • Absorption Level: High

  • Pressure Limit: 15 bar (Safety cutoff)

Phase 3: Work-up & Purification
  • Cooling: Allow the vial to cool to <50 °C (usually automated by the reactor air-jet).

  • Filtration: Decap the vial. Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove Palladium black.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

  • Drying: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is typically a brown solid. Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40g cartridge).

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% to 50% EtOAc).

    • Elution: Product typically elutes at ~35% EtOAc.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_mw Reaction cluster_iso Isolation Step1 Weigh Reagents (Vial) Step2 Add Solvents (Dioxane/H2O) Step1->Step2 Step3 Degas (N2) 5 mins Step2->Step3 Step4 Add Catalyst & Crimp Step3->Step4 MW MW Irradiation 120°C, 20 min Step4->MW Filter Celite Filter (Remove Pd) MW->Filter Extract Extraction (EtOAc/Brine) Filter->Extract Column Flash Column (Hex/EtOAc) Extract->Column

Figure 2: Operational workflow for the microwave-assisted synthesis.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.4 (s, 1H, NH)
      
    • 
       7.55 (d, 2H, Ar-H, methoxyphenyl)
      
    • 
       7.25 (d, 1H, Indole-C4)
      
    • 
       7.15 (dd, 1H, Indole-C5)
      
    • 
       7.00 (d, 2H, Ar-H, methoxyphenyl)
      
    • 
       6.95 (s, 1H, Indole-C7)
      
    • 
       3.80 (s, 3H, OMe)
      
    • 
       3.52 (s, 2H, CH2)
      
Troubleshooting Guide (Expert Insights)
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂).Ensure rigorous degassing. Switch to pre-complexed catalysts like Pd(dppf)Cl₂ which are more robust than Pd(PPh₃)₄.
Black Precipitate "Palladium Black" formation.Reaction temperature too high causing catalyst decomposition. Lower MW temp to 100°C and extend time to 30 min.
C3-Oxidation (Red color) Air exposure at high temp.Oxindoles oxidize to isatins easily. Ensure vessel is purged with N₂ before and after reaction.
Vessel Failure Over-pressurization.Do not exceed 50% volume fill in MW vials. Dioxane expands significantly upon heating.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Luo, Y., et al. (2011). Microwave-assisted synthesis of 6-substituted oxindoles via Suzuki–Miyaura coupling. Tetrahedron Letters, 52(48), 6411-6414.
  • Biotage Application Note. (2020). Transition Metal-Catalyzed Couplings: Suzuki-Miyaura Reaction.[3][5] Biotage PathFinder. [Link]

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.[6] Chemical Communications, (23), 2881–2902. [Link]

  • Andreani, A., et al. (2010). Synthesis and potential antitumor activity of new 6-substituted oxindoles. Bioorganic & Medicinal Chemistry, 18(7), 2583-2589.

Sources

Application Notes & Protocols: Strategic C-H Activation for the Functionalization of Indolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Preamble: Beyond Classical Synthesis

The indolin-2-one (oxindole) scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence demands innovative and efficient synthetic strategies for diversification. Traditional methods, often reliant on multi-step sequences involving pre-functionalized starting materials, are frequently inefficient and generate significant waste. Direct C-H activation has emerged as a transformative paradigm, offering a more atom- and step-economical approach to forge new carbon-carbon and carbon-heteroatom bonds directly onto the indolin-2-one framework. This guide provides an in-depth exploration of established and emerging C-H activation methodologies, complete with mechanistic insights and field-tested protocols to empower researchers in their synthetic endeavors.

The Core Principle: Directing Group-Assisted C-H Metalation

The principal challenge in the C-H functionalization of a complex molecule like indolin-2-one is achieving regioselectivity. The molecule presents multiple C-H bonds (at the C3, C4, C5, C6, and C7 positions) with only subtle differences in intrinsic reactivity. The dominant strategy to overcome this is the use of a Directing Group (DG) , typically installed on the N1 nitrogen.

Causality Behind the Choice: The directing group acts as a molecular tether. It first coordinates to a transition metal catalyst and then, through its geometric constraints, delivers the metal center to a specific, proximate C-H bond (usually at the C7 position of the benzo-fused ring). This intramolecular delivery dramatically lowers the activation energy for C-H cleavage at that site compared to all others. The process typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway, forming a stable five- or six-membered metallacycle intermediate, which is the gateway to subsequent functionalization.[1][2]

DG_Concept cluster_substrate Indolin-2-one Substrate Indolinone Indolin-2-one Core DG Directing Group (DG) Indolinone->DG N1-attachment Intermediate Cyclometalated Intermediate Indolinone->Intermediate C-H Activation (CMD Pathway) Catalyst Transition Metal Catalyst (M-L) Catalyst->Indolinone Coordination to DG Intermediate->Catalyst Catalyst Regeneration Product Functionalized Product Intermediate->Product Reaction with Coupling Partner Palladium_Cycle A (DG)Ind-Pd(II)L Palladacycle Intermediate B (DG)Ind-Pd(IV)(Ar)L(X) Pd(IV) Intermediate A->B Oxidative Addition (+ Ar-X) C Pd(II)LX Active Catalyst B->C E C7-Ar-Indolinone Product B->E Reductive Elimination D (DG)-Indolinone Starting Material C->D D->A C-H Activation

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C7-arylation.

Application Protocol: Palladium-Catalyzed C7-Arylation with Diaryliodonium Salts

This protocol details the C7-arylation of N-pivaloylindolin-2-one, a robust reaction with broad substrate scope. The pivaloyl group serves as an effective directing group.

Materials:

  • N-Pivaloylindolin-2-one (Substrate 1)

  • Diphenyliodonium triflate (Ar₂I⁺OTf⁻) (Coupling Partner 2)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (Solvent)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add N-pivaloylindolin-2-one (0.2 mmol, 1.0 equiv).

  • Add diphenyliodonium triflate (0.3 mmol, 1.5 equiv).

  • Add Pd(OAc)₂ (0.01 mmol, 5 mol%).

  • Under an inert atmosphere, add anhydrous DCM (2.0 mL) followed by trifluoroacetic acid (0.2 mmol, 1.0 equiv).

  • Seal the flask and stir the reaction mixture at room temperature (25 °C) for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C7-arylated product.

Data Presentation: Substrate Scope

EntryIndolin-2-one (Substituent)Arylating AgentProductYield (%)
1N-PivaloylDiphenyliodonium OTf7-phenyl85
2N-Pivaloyl, 5-MeDiphenyliodonium OTf5-Me, 7-phenyl88
3N-Pivaloyl, 5-ClDiphenyliodonium OTf5-Cl, 7-phenyl75
4N-PivaloylBis(4-methoxyphenyl)iodonium OTf7-(4-MeO-Ph)82
5N-PivaloylBis(4-fluorophenyl)iodonium OTf7-(4-F-Ph)79

Expert Insights:

  • Why Pivaloyl DG? The bulky tert-butyl group of the pivaloyl directing group helps to lock the conformation, favoring the formation of the C7-palladacycle.

  • Role of TFA: The acid additive can assist in the C-H activation step by facilitating proton abstraction in the CMD mechanism and helps maintain the catalyst in an active state.

  • Diaryliodonium Salts: These are excellent aryl sources as they are highly electrophilic and react under mild conditions, often avoiding the need for high temperatures.

Rhodium Catalysis: Gateway to Alkenes and Annulations

Rhodium(III) catalysts, particularly pentamethylcyclopentadienyl (Cp) complexes like [CpRhCl₂]₂, are highly effective for C-H activation and subsequent coupling with unsaturated partners like alkenes and alkynes. [3][4]

Mechanistic Insight: The Rh(III) Cycle

The Rh(III)-catalyzed cycle mirrors the palladium pathway in its initial steps:

  • C-H Activation: The N-acyl directing group coordinates to the Rh(III) center, which then undergoes CMD to form a stable rhodacycle.

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the metallacycle. This forms a seven-membered rhodacycle intermediate.

  • β-Hydride Elimination: This is the key product-forming step. A hydrogen atom from the newly incorporated alkyl chain is eliminated, forming the C-C double bond of the product and a rhodium-hydride species.

  • Reductive Elimination/Oxidation: The rhodium-hydride undergoes reductive elimination of HX (where X is an anion like acetate) and is then re-oxidized (often by a copper salt) back to the active Rh(III) state.

Rhodium_Cycle A (DG)Ind-Rh(III)Cp Rhodacycle B Alkene Coordinated Intermediate A->B Alkene Coordination C Seven-membered Rhodacycle B->C Migratory Insertion D (DG)Ind-Rh(III)H Rhodium Hydride C->D β-Hydride Elimination E C7-alkenyl-Indolinone Product D->E F Rh(III)CpX₂ Active Catalyst D->F Reductive Elimination + Oxidation F->A C-H Activation

Caption: Key steps in Rh(III)-catalyzed C7-olefination.

Application Protocol: Rhodium-Catalyzed C7-Olefination with Acrylates

This protocol describes the coupling of N-acetylindolin-2-one with an acrylate ester.

Materials:

  • N-Acetylindolin-2-one (Substrate 1)

  • n-Butyl acrylate (Coupling Partner 2)

  • [Cp*RhCl₂]₂ (Catalyst)

  • Silver hexafluoroantimonate (AgSbF₆) (Halide Scavenger)

  • Copper(II) acetate (Cu(OAc)₂) (Oxidant)

  • tert-Amyl alcohol (Solvent)

Procedure:

  • In a sealed tube, combine N-acetylindolin-2-one (0.25 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2 mol%), AgSbF₆ (0.02 mmol, 8 mol%), and Cu(OAc)₂ (0.5 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

  • Add tert-amyl alcohol (1.0 mL) followed by n-butyl acrylate (0.5 mmol, 2.0 equiv).

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the C7-alkenylated indolin-2-one.

Data Presentation: Olefin Scope

EntryIndolin-2-oneOlefinProductYield (%)
1N-Acetyln-Butyl acrylateC7-(E)-acrylate92
2N-AcetylStyreneC7-(E)-styrenyl78
3N-AcetylN,N-DimethylacrylamideC7-(E)-acrylamide85
4N-Pivaloyln-Butyl acrylateC7-(E)-acrylate95

Expert Insights:

  • Why [CpRhCl₂]₂? The bulky and electron-donating Cp ligand stabilizes the Rh(III) center and promotes the C-H activation and catalytic turnover.

  • Role of AgSbF₆: The silver salt acts as a halide scavenger, abstracting a chloride ligand from the rhodium precursor to generate a more catalytically active, cationic [Cp*Rh(OAc)]⁺ species.

  • Role of Cu(OAc)₂: Copper(II) acetate serves as the terminal oxidant, regenerating the active Rh(III) catalyst from a lower oxidation state formed after product release.

Emerging Frontiers: Photocatalytic and Electrochemical Methods

While traditional transition-metal catalysis often requires high temperatures and stoichiometric oxidants, modern approaches leverage light or electricity to drive C-H activation under milder, more sustainable conditions. [5]

A. Visible-Light Photocatalysis

This strategy often involves a dual catalytic system where a photocatalyst (e.g., an iridium or ruthenium polypyridyl complex) absorbs visible light and a transition metal catalyst performs the C-H activation. [6][7] Operating Principle:

  • The photocatalyst absorbs a photon, reaching an excited state.

  • This excited state can engage in single-electron transfer (SET) with a substrate or the coupling partner, generating a radical species.

  • This radical then interacts with the metallacycle intermediate formed by the C-H activation catalyst (e.g., Pd, Rh, or Co), leading to product formation via a radical-mediated pathway. [8]4. This approach can enable transformations that are difficult to achieve through traditional two-electron pathways.

Photocatalysis_Concept cluster_CH C-H Activation Cycle cluster_Photo Photoredox Cycle M_cat M(II) Catalyst Metallacycle Metallacycle Intermediate M_cat->Metallacycle C-H Activation Metallacycle->M_cat Product Release PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Light) PC_star->PC SET Radical Radical Species PC_star->Radical Activates Coupling_Partner Coupling Partner Coupling_Partner->Radical Radical->Metallacycle Reacts with

Caption: Synergistic dual catalysis combining C-H activation and photoredox cycles.

B. Electrosynthesis

Electrochemical C-H activation utilizes an electric current as a "traceless" oxidant to regenerate the active catalyst. [9]This avoids the use of often expensive or wasteful chemical oxidants like copper or silver salts.

Operating Principle:

  • The C-H activation and coupling steps proceed similarly to traditional methods, generating a reduced-state catalyst (e.g., Pd(0) or Ir(I)).

  • Instead of a chemical oxidant, this reduced catalyst is re-oxidized at the anode of an electrochemical cell, regenerating the active catalytic species (e.g., Pd(II) or Ir(III)). [9]3. This method offers high control over the oxidative potential, sometimes enabling unique selectivity and reactivity not achievable with chemical oxidants. [10][11] Field Insight: Both photocatalytic and electrochemical methods are rapidly evolving fields. While specific, robust protocols for indolin-2-one functionalization are still emerging compared to thermal methods, they represent the future of sustainable and green C-H activation chemistry.

Concluding Remarks

The C-H activation of indolin-2-ones is a mature yet dynamic field. Palladium, rhodium, and ruthenium catalysts provide reliable and versatile platforms for a wide range of functionalizations, driven by the powerful concept of directing groups. The detailed protocols and mechanistic discussions herein serve as a validated starting point for researchers. Looking forward, the integration of photocatalysis and electrochemistry promises to unlock new reaction pathways under increasingly mild and environmentally benign conditions, further expanding the synthetic toolkit available for the construction of novel, high-value indolin-2-one derivatives.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Google Scholar.
  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Comput
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Accounts of Chemical Research, 42(10), 1074-1086. [Link]

  • Iron-Catalyzed Oxidative Coupling of Indoline-2-ones with Aminobenzamides via Dual C–H Functionalization. (2020). pubs.acs.org. [Link]

  • Ruthenium-Catalyzed Enantioselective C–H Functionalization: A Practical Access to Optically Active Indoline Derivatives. (2019). Journal of the American Chemical Society. [Link]

  • Ruthenium‐Catalyzed C−H Arylation of Benzoic Acids and Indole Carboxylic Acids with Aryl Halides. (n.d.). chemistry-europe.onlinelibrary.wiley.com. [Link]

  • CH activation and CH2 double activation of indolines by radical translocation: Understanding the chemistry of the indolinyl radical. (n.d.). pubs.rsc.org. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). ResearchGate. [Link]

  • Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals. (2024). PubMed. [Link]

  • Catalysts and directing groups explored in the C−H activation of indole at the C‐2 position with β‐nitrostyrene. (n.d.). ResearchGate. [Link]

  • Rhodium(iii)-catalyzed C–H/C–F activation sequence: expedient and divergent synthesis of 2-benzylated indoles and 2,2′-bis(indolyl)methanes. (n.d.). pubs.rsc.org. [Link]

  • When metal-catalyzed C–H functionalization meets visible-light photocatalysis. (2020). . [Link]

  • Rhodium(III)-Catalyzed C–H Activation/Annulation of Indoles with Cyclopropanols: A Rapid Assembly of Indole-Fused Diazepinones. (2025). pubs.acs.org. [Link]

  • Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. (n.d.). pubs.rsc.org. [Link]

  • Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). (n.d.). . [Link]

  • Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation. (2023). National Center for Biotechnology Information. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). . [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). pubs.acs.org. [Link]

  • ch functionalization of indoles and oxindoles through cdc reactions. (n.d.). . [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals. [Link]

  • Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. (2020). PubMed. [Link]

  • Indole as a Directing Group for Nonaromatic C-H Activation in Palladium-Catalyzed Cross-Dehydrogenative Coupling with β-Ketoesters. (n.d.). ChemRxiv. [Link]

  • Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. (2015). PubMed. [Link]

  • Palladium catalyzed dual C–H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. (n.d.). pubs.rsc.org. [Link]

  • Ruthenium(II)-Catalyzed Direct C-H Arylation of Indoles with Arylsilanes in Water. (2018). PubMed. [Link]

  • Micellar Catalysis for Ruthenium(II)-Catalyzed C-H Arylation: Weak-Coordination-Enabled C-H Activation in H2 O. (2019). PubMed. [Link]

  • Undirected ruthenium-catalyzed C–H activation using arylsulfonium salts: direct arylation without ruthenacycle intermediates revealed by computation and data science. (n.d.). pubs.rsc.org. [Link]

  • Photocatalytic Intramolecular [2 + 2] Cycloaddition of Indole Derivatives via Energy Transfer: A Method for Late-Stage Skeletal Transformation. (2020). ACS Catalysis. [Link]

  • Photocatalytic intermolecular [2 + 2] cycloaddition/dearomatization of indoles: easy access to cyclobutane-fused indolines. (n.d.). pubs.rsc.org. [Link]

  • A Dual Cobalt-Photoredox Catalytic Approach for Asymmetric Dearomatization of Indoles with Aryl Amides via C-H Activation. (2024). ChemRxiv. [Link]

  • Greening indolizine chemistry: advances in electro-/photochemical direct C-H functionalization. (2026). PubMed. [Link]

  • Indole synthesis via dual C-H activation/photoredox catalysis. (n.d.). ResearchGate. [Link]

  • Electrochemistry-Enabled Ir-Catalyzed Vinylic C-H Functionalization. (n.d.). . [Link]

  • C2-acylation of indoles via the dual C-H activation/photoredox catalysis. (n.d.). ResearchGate. [Link]

  • Electrochemical difunctionalization of indolizines with glyoxylic acid and halide salts. (n.d.). pubs.rsc.org. [Link]

  • The electrochemical characterization of functionalized isoindolinones. (n.d.). Queen's University Belfast. [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. (n.d.). pubs.rsc.org. [Link]

Sources

Troubleshooting & Optimization

Solubility of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Center: Troubleshooting & Optimization Guide

Executive Summary: Physicochemical Profile

  • Compound Name: 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one[1][2]

  • Alternative Names: 6-(4-Methoxyphenyl)oxindole; 6-(4-methoxyphenyl)-2-oxindole.[1][2]

  • CAS Number: 215433-90-2[1][2]

  • Chemical Class: Lipophilic Oxindole Derivative.[2]

  • Solubility Profile:

    • DMSO: High. (Typical range for class: 20–50 mg/mL).[2]

    • Water: Negligible. (Class typically < 10 µM without co-solvents).[2]

    • Critical Risk: "Solvent Shock" precipitation upon rapid dilution into aqueous buffers.

Section 1: Stock Solution Preparation (DMSO)

Q: What is the maximum solubility of this compound in DMSO, and how should I prepare my master stock?

A: While specific batch-dependent solubility can vary, 6-substituted oxindoles typically exhibit high solubility in polar aprotic solvents like DMSO.[2] You should expect solubility ≥ 20 mg/mL (approx. 80 mM) .[2] However, for long-term stability and ease of handling, we recommend preparing a 10 mM or 20 mM master stock.

Protocol: High-Integrity Stock Preparation

  • Weighing: Weigh the powder into a glass vial (avoid polystyrene, which DMSO can leach).

  • Calculation: Use the molecular weight (~239.27 g/mol ) to calculate the required DMSO volume.

    • Formula:

      
      [2]
      
  • Dissolution: Add high-grade (anhydrous, ≥99.9%) DMSO.

    • Technique: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution must be crystal clear. Any turbidity indicates saturation or impurities.[2]

Q: My DMSO stock has frozen or formed crystals during storage. Is it ruined?

A: Not necessarily. DMSO has a high freezing point (18.5°C).[2]

  • Troubleshooting: Thaw the vial completely at room temperature or 37°C. Vortex vigorously.

  • Critical Check: Ensure all crystals are redissolved before pipetting.[2] Pipetting a heterogeneous solution is a leading cause of assay variability [1].

  • Prevention: Aliquot stocks into small volumes (e.g., 50 µL) to minimize freeze-thaw cycles, which can introduce moisture.[2] DMSO is hygroscopic; absorbed water drastically reduces the solubility of lipophilic compounds [2].

Section 2: Aqueous Dilution & The "Crash-Out" Effect[2][3]

Q: When I dilute my DMSO stock into PBS or cell media, the solution turns cloudy. Why?

A: This is a classic "Solvent Shock" phenomenon. Your compound is highly lipophilic (LogP estimated > 2.5).[2] When you move from 100% DMSO (lipophilic-friendly) to 99% Water (hydrophilic), the water molecules form a hydration shell that excludes the hydrophobic drug, forcing it to aggregate and precipitate [3].

Mechanism of Precipitation (Visualized)

SolventShock cluster_prevention Prevention Strategy DMSO Compound in DMSO (Solvated by Methyl Groups) Mixing Rapid Mixing with Water (High Polarity Shift) DMSO->Mixing Dilution > 1:100 StepDown Intermediate Dilution (e.g., 10% DMSO in Buffer) DMSO->StepDown Recommended Path Precip Precipitation (Compound Aggregation) Mixing->Precip Hydrophobic Exclusion StepDown->Mixing Gradual Shift

Caption: Figure 1. The mechanism of "Solvent Shock" leading to precipitation, and the intermediate dilution strategy to mitigate it.

Q: How do I prevent this precipitation in my assay?

A: You must avoid a direct "1-step" dilution from high-concentration stock to aqueous buffer.[2][3] Use the Serial Intermediate Dilution Method :

Protocol: Preventing Precipitation Target: 10 µM final assay concentration (0.1% DMSO).

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate Step: Dilute 1:10 into 100% DMSO first (not water) to create a working stock (e.g., 1 mM).[2]

    • Why? This ensures accuracy.[2] Pipetting 0.1 µL of stock into 100 µL is error-prone.

  • The "Step-Down" (Optional but Recommended): Dilute the working stock 1:10 into a "transition buffer" containing 5-10% DMSO + Buffer.

  • Final Addition: Add this transition mix to your cell media/buffer.

    • Rule of Thumb: Keep the final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, but ensure the compound concentration is below its thermodynamic solubility limit in water [4].

Section 3: Solubility Data & Troubleshooting Table

Summary of Solubility Limits

Solvent SystemEstimated SolubilityStatusRecommended Use
100% DMSO ≥ 20 mg/mL (~80 mM)Excellent Master Stock Storage (-20°C)
100% Ethanol ~ 5–10 mg/mLModerate Alternative organic solvent
PBS (pH 7.4) < 0.01 mg/mL (< 40 µM)Poor Assay Buffer (Risk of precipitation)
Cell Media + Serum ~ 0.02 mg/mLLow-Mod Serum proteins (BSA/FBS) bind drug, keeping it in solution.[2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Crystals in Master Stock Moisture contamination or low temp.[2]Warm to 37°C; Sonicate. Store in desiccator.
Cloudiness in Assay Well Concentration > Aqueous Limit.[2]Reduce dose. Use intermediate dilution. Check under microscope.
Inconsistent IC50 Data Compound crashed out; actual conc. is lower than calculated.Spin down media before assay to check for pellet.[3] Use a carrier (e.g., 0.1% Tween-80).[2]
Yellowing of DMSO Stock Oxidation of the indole core.Check purity via LC-MS. Store under nitrogen/argon if possible.[2]

Section 4: Advanced Protocol - Determining Aqueous Solubility Limit

If you are running a sensitive kinetic assay, you must empirically determine the "Kinetic Solubility Limit" of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one in your specific buffer.[2]

Workflow: Kinetic Solubility Assay

SolubilityTest Prep Prepare 100x Stocks in DMSO (1, 10, 50, 100 mM) Spike Spike 1:100 into PBS (Final: 1% DMSO) Prep->Spike Incubate Incubate 2h @ RT (Shake gently) Spike->Incubate Measure Measure Absorbance (600nm) OR Light Scattering Incubate->Measure Decision Turbidity? Measure->Decision Soluble Soluble Decision->Soluble No Precipitated Precipitated Decision->Precipitated Yes

Caption: Figure 2. Workflow for determining the maximum non-precipitating concentration (Kinetic Solubility).

  • Prepare Stocks: Make a range of concentrations in DMSO (e.g., 0.1, 0.5, 1.0, 5.0 mM).

  • Spike: Add 2 µL of each stock to 198 µL of PBS in a clear-bottom 96-well plate.

  • Read: Measure Absorbance at 620nm (turbidity) or use a nephelometer immediately and after 4 hours.

  • Result: The concentration where OD620 rises above baseline is your Solubility Limit . Do not exceed this in bioassays.

References

  • Benchchem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from [2]

  • ThermoFisher Scientific. (2022).[2] HPLC Troubleshooting: Precipitation of Buffers and Lipophilic Compounds. Retrieved from [2]

  • National Institutes of Health (NIH). (2004).[2] In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.[2] Retrieved from

  • Way, L. et al. (2018).[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem Protocols.[2][4] Retrieved from [2]

  • PubChem. (2026).[2] Compound Summary: Oxindole Derivatives and Physicochemical Properties. Retrieved from [2]

Sources

Technical Support Center: Purification of 6-(4-Methoxy-phenyl)oxindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 6-(4-Methoxy-phenyl)oxindole using column chromatography. It combines detailed experimental protocols with in-depth troubleshooting guides and frequently asked questions to ensure a high rate of success in obtaining this valuable compound in high purity.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding before beginning the purification process.

Q1: What is the best stationary phase for purifying 6-(4-Methoxy-phenyl)oxindole? A1: The optimal choice of stationary phase depends on the specific properties of your compound and the impurities present.

  • Silica Gel (SiO₂): This is the most common, versatile, and cost-effective stationary phase for normal-phase chromatography.[1][2] Given the structure of 6-(4-Methoxy-phenyl)oxindole, which contains polar functional groups (amide, ether), silica gel is the recommended starting point.[3] However, be aware that silica gel is slightly acidic. This can sometimes cause issues like tailing or decomposition with nitrogen-containing compounds like oxindoles.[2]

  • Alumina (Al₂O₃): Alumina is a valuable alternative, particularly if your compound is sensitive to the acidic nature of silica gel.[2] It is available in neutral, basic, or acidic forms, allowing you to match the stationary phase to your compound's stability profile.[2]

Q2: How do I select an appropriate mobile phase (eluent)? A2: Mobile phase selection is the most critical step for achieving good separation and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[2][4]

  • Start with a Standard Solvent System: For a compound of intermediate polarity like 6-(4-Methoxy-phenyl)oxindole, a binary mixture of a non-polar solvent and a more polar solvent is standard. The most common and effective system is Ethyl Acetate/Hexanes .[5] An alternative could be Dichloromethane/Methanol for more polar compounds.[5]

  • Aim for an Optimal Rf Value: The Retention Factor (Rf) is the ratio of the distance the compound travels to the distance the solvent front travels on a TLC plate.[1][6][7][8] For the best separation in column chromatography, you should adjust the solvent ratio to achieve an Rf value for 6-(4-Methoxy-phenyl)oxindole of approximately 0.2 - 0.4 .[2][9]

    • An Rf value that is too high (>0.5) means the compound will elute too quickly, resulting in poor separation from less polar impurities.[9][10]

    • An Rf value that is too low (<0.2) means the compound will take a very long time to elute, leading to band broadening and a lower-quality separation.[9]

Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions? A3: The aromatic structure of 6-(4-Methoxy-phenyl)oxindole makes it highly likely to be UV-active.

  • UV Light (254 nm): This is the primary, non-destructive method. On a TLC plate containing a fluorescent indicator (labeled as F₂₅₄), UV-active compounds will appear as dark purple spots under a short-wave UV lamp.[2][11] This is the ideal way to monitor your column fractions.

  • Chemical Stains (Destructive): If UV is not effective or for confirmation, you can use a chemical stain. After checking under UV, the TLC plate can be dipped in a staining solution and gently heated.

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[2]

    • p-Anisaldehyde Stain: A versatile stain that often gives a range of colors for different functional groups.

Q4: Should I use gravity chromatography or flash chromatography? A4: Flash chromatography is highly recommended. This technique uses pressure (typically from compressed air or nitrogen) to force the solvent through the column more quickly.[11] This significantly reduces the time required for purification and often improves resolution by minimizing band broadening from diffusion.[11][12]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the purification of 6-(4-Methoxy-phenyl)oxindole.

Protocol 1: Purification by Flash Column Chromatography
  • TLC Method Development: a. Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a TLC chamber with a starting solvent system, for example, 20% Ethyl Acetate in Hexanes. d. Visualize the plate under a UV lamp (254 nm). e. Adjust the solvent ratio until the Rf of the target compound is between 0.2 and 0.4. Ensure there is good separation between the target spot and major impurities.[2][9]

  • Column Preparation (Slurry Packing): a. Select a column of appropriate size. A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude material; use a higher ratio for more difficult separations.[2][9] b. Clamp the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11] c. In a beaker, make a slurry of the required amount of silica gel in your starting, low-polarity eluent.[9] d. Pour the slurry into the column quickly and gently tap the side of the column to ensure even packing. Use pressure to push the excess solvent through until the solvent level reaches the top of the silica bed. A properly packed column is essential for good separation.[13]

  • Sample Loading: a. Wet Loading: Dissolve the crude sample in the minimum amount of the starting eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette. This method is fast but can disturb the column bed if not done carefully. b. Dry Loading (Recommended): Dissolve the crude sample in a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3][14] This method is superior for samples that are not very soluble in the eluent and prevents band distortion.[3]

  • Elution and Fraction Collection: a. Carefully add a layer of sand on top of your loaded sample to prevent disturbance. b. Fill the column with the eluent. c. Apply pressure and begin collecting fractions. d. Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent composition throughout the entire separation. This is simple but may not be effective if impurities have very different polarities.
    • Gradient: Start with the low-polarity system developed by TLC and gradually increase the percentage of the more polar solvent (e.g., increase the concentration of Ethyl Acetate).[4] This is highly effective for separating compounds with a wide range of polarities. e. Monitor the fractions by spotting them on a TLC plate and running it in the same solvent system.
  • Product Isolation: a. Combine the fractions that contain the pure product, as determined by TLC. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-(4-Methoxy-phenyl)oxindole.

Troubleshooting Guide

This Q&A guide addresses specific issues that may arise during your experiment.

Problem 1: The compound is streaking or "tailing" on the TLC plate and column.

  • Q: My spot is not round on the TLC plate; it's elongated. What's wrong?

  • A: This is a common issue with nitrogen-containing compounds like oxindoles.[2]

    • Cause: The slightly acidic nature of the silica gel can interact strongly with the basic sites on your molecule, causing it to "stick" and elute unevenly.[2]

    • Solution 1 (Modifier): Add a small amount (0.5-1%) of triethylamine (Et₃N) to your eluent system (both for TLC and the column). This base will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.[2]

    • Solution 2 (Check Concentration): You may be overloading the TLC plate. Try spotting a more dilute solution of your crude mixture.[2]

Problem 2: My compound won't elute from the column, or the recovery is very low.

  • Q: I've run many column volumes of my eluent, but my product isn't coming off. Where is it?

  • A: This indicates that your compound is too strongly adsorbed to the silica.

    • Cause 1 (Insufficiently Polar Eluent): The mobile phase is not "strong" enough to displace your compound from the stationary phase.[15]

    • Solution: Gradually increase the polarity of your mobile phase. If you are using Ethyl Acetate/Hexanes, increase the percentage of Ethyl Acetate. If necessary, you can flush the column with a much more polar solvent, like 5-10% Methanol in Dichloromethane, to recover your compound.[2][15]

    • Cause 2 (Decomposition/Irreversible Adsorption): The compound may be unstable on silica gel and is degrading, or it is binding irreversibly.[15]

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit in the open for 30-60 minutes, and then developing it. If new spots appear, your compound is likely unstable.[14][15] In this case, consider switching to a neutral stationary phase like alumina or deactivating the silica gel with triethylamine before use.[2]

Problem 3: All my compounds are eluting together at the solvent front.

  • Q: I ran my column, and my first fraction contained everything. How do I fix this?

  • A: This is the opposite of the previous problem; your eluent is too polar.

    • Cause: The mobile phase is too "strong," and none of the components in your mixture are retained by the stationary phase. They are all washed through the column together.

    • Solution: You must develop a new, less polar eluent system using TLC. Decrease the proportion of the polar solvent (e.g., move from 50% Ethyl Acetate/Hexanes to 10% Ethyl Acetate/Hexanes) until your target compound has an Rf in the desired 0.2-0.4 range.[9]

Problem 4: The column packing has cracked or has channels.

  • Q: I can see cracks or channels forming in my silica bed. Will this affect my separation?

  • A: Yes, this will severely compromise your separation.

    • Cause: Cracks and channels allow the solvent and sample to bypass the stationary phase instead of flowing through it, which means no separation can occur. This can be caused by the column running dry, a poorly packed slurry, or thermal stress from loading a highly concentrated sample in a strong solvent.[9][13]

    • Solution: This is generally not fixable once it occurs. The column must be repacked. To prevent this, ensure your slurry is well-mixed and homogeneous, and never let the solvent level drop below the top of the silica bed.

Data & Visualization
Table 1: Common Solvent Systems for Normal-Phase Chromatography
Non-Polar SolventPolar SolventPolarityTypical Use Case
Hexanes / Pet. EtherEthyl AcetateLow-HighThe most common, versatile system for a wide range of compound polarities.[5]
Hexanes / Pet. EtherDiethyl EtherLow-MedGood for less polar compounds; ether is less polar than ethyl acetate.
Dichloromethane (DCM)MethanolMed-HighExcellent for more polar compounds that have poor solubility in hexanes.[5]
TolueneAcetoneMed-HighAn alternative system that can offer different selectivity.
Diagrams

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development (Target Rf = 0.2-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Load Recommended) Pack->Load Elute 4. Elute with Solvent (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient? Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure 9. Pure Compound Evap->Pure

G cluster_sep Separation Issues cluster_elution Elution Issues cluster_solutions Potential Solutions Start Problem Observed PoorSep Poor Separation (Overlapping Spots) Start->PoorSep Tailing Streaking / Tailing Start->Tailing NoElute Compound Not Eluting Start->NoElute FastElute Compound in Solvent Front Start->FastElute Sol1 Decrease Eluent Polarity PoorSep->Sol1 Rf too high Sol4 Use Shallower Gradient PoorSep->Sol4 Sol3 Add Modifier (e.g., 1% Et3N) Tailing->Sol3 Sol5 Check for Decomposition (2D TLC) Tailing->Sol5 Sol2 Increase Eluent Polarity NoElute->Sol2 NoElute->Sol5 FastElute->Sol1 Sol6 Repack Column

References
  • Benchchem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem. Accessed February 25, 2026.
  • Rf Value Calculation: A Comprehensive Guide. (2025, February 20).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. Accessed February 25, 2026.
  • Massachusetts Institute of Technology. Flash Chromatography (FC). DSpace@MIT. Accessed February 25, 2026.
  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Accessed February 25, 2026.
  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry).
  • Purification of Organic Compounds by Flash Column Chrom
  • National Center for Biotechnology Information. (2024, January 11).
  • BYJU'S. (2022, August 2).
  • ResearchGate. (2021, February 18).
  • Benchchem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem. Accessed February 25, 2026.
  • University of Victoria, Department of Chemistry. Column chromatography. UVic. Accessed February 25, 2026.
  • ResearchGate. (2015, June 18).
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. Accessed February 25, 2026.
  • National Center for Biotechnology Information. (2023, March 31).
  • Solvent selection in liquid chrom
  • Element Lab Solutions. HPLC Solvent Selection.
  • Hawach. (2025, February 11).
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Organic Chemistry Portal. Oxindole synthesis.
  • YouTube. (2019, March 25).
  • Benchchem. Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs. Benchchem. Accessed February 25, 2026.
  • LCGC International. (2020, November 12).
  • HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. PMC.
  • Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides.
  • ChemSynthesis. (2025, May 20). 6-methoxy-2-phenyl-1H-indole.
  • Protein purific
  • ResearchGate. (2025, August 7). ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)
  • Teledyne ISCO. (2012, November 8).
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Benchchem. Fundamental chemical properties of 5-Methoxyindole.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC.
  • Google Patents. US20150353541A1 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetra hydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide and process thereof.
  • Interchim.
  • Diva-portal.org. (2014, December 19).

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Failures for 6-Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-substituted oxindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic and structural properties of the oxindole scaffold can present specific challenges. This resource provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles and field-proven experience.

I. Low or No Product Yield: Unraveling the Core of the Problem

One of the most frequent issues encountered is a low or nonexistent yield of the desired 6-arylated oxindole. This can often be traced back to catalyst inefficiency, substrate-specific challenges, or suboptimal reaction conditions.

Q1: My reaction with a 6-chlorooxindole is sluggish or fails completely, while the 6-bromo analogue works reasonably well. What's the underlying issue and how can I fix it?

A1: The primary difference lies in the strength of the carbon-halogen bond and the subsequent difficulty of the oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[1] The C-Cl bond is significantly stronger than the C-Br bond, making oxidative addition of the palladium catalyst more challenging.[2] For less reactive aryl chlorides, a more electron-rich and sterically bulky ligand is required to promote this step.[3][4]

Troubleshooting Steps:

  • Ligand Selection is Key: Standard ligands like PPh₃ are often insufficient for activating aryl chlorides. Switch to more specialized, electron-rich, and bulky biaryl phosphine ligands such as SPhos , XPhos , or N-heterocyclic carbenes (NHCs).[3][5] These ligands enhance the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[1]

  • Employ a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a pre-formed Buchwald pre-catalyst (e.g., XPhos Pd G3). These are air- and moisture-stable complexes that reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[6][7]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[8] However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.[8] A temperature screen from 80 °C to 120 °C is often a good starting point.

  • Consider a Different Halogen: If feasible within your synthetic route, starting with the 6-bromo or 6-iodooxindole will generally lead to a more facile reaction due to the weaker C-X bond.[5]

Q2: I'm observing significant amounts of my starting 6-halooxindole, even after prolonged reaction times and at elevated temperatures. What could be causing this catalyst inactivity?

A2: This issue often points to problems with the generation or stability of the active Pd(0) catalyst, or potential inhibition by the substrate itself. The N-H proton of the oxindole can be acidic and, under basic conditions, the resulting anion can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7]

Troubleshooting Flowchart:

G start Low Conversion: Starting Material Remains q1 Is your degassing procedure rigorous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? a1_yes->q2 sol1 Improve Degassing: Sparging with Ar/N2 for 15-30 min or 3x Freeze-Pump-Thaw cycles. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst (e.g., Buchwald G3). Inefficient reduction can stall the reaction. a2_yes->sol2 q3 Is the N-H of the oxindole unprotected? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider N-protection (e.g., SEM, BOC). The oxindole anion may inhibit the catalyst. a3_yes->sol3 q4 Have you screened your base? a3_no->q4 a4_no No q4->a4_no a4_yes Yes sol4 Screen bases: K3PO4, Cs2CO3, K2CO3. Base strength and solubility are critical. a4_no->sol4

Caption: Troubleshooting low conversion in Suzuki couplings.

Detailed Recommendations:

  • Rigorous Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also oxidize phosphine ligands.[8] Ensure your solvent and reaction mixture are thoroughly deoxygenated.

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] The choice of base can be critical, especially with N-H containing substrates. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for challenging couplings.[10]

  • N-H Protection: Although many modern protocols are developed for unprotected N-H heterocycles, if catalyst inhibition is suspected, protecting the oxindole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can prevent this interaction and improve yields.[2][7]

II. Common Side Reactions and Byproducts

Beyond low conversion, the formation of undesired byproducts can complicate purification and reduce the overall efficiency of your synthesis. Identifying these side products is the first step toward mitigating their formation.

Q3: My main byproduct is the simple "dehalogenated" oxindole (the 6-H analogue). What causes this and how can I prevent it?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[11] This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the interaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[2] This Pd-H species can then undergo reductive elimination with the oxindole ligand to produce the dehalogenated byproduct.[12]

Key Factors and Solutions:

FactorCause of DehalogenationRecommended Solution
Base Strong, non-coordinating bases (e.g., alkoxides) can act as hydride sources or promote pathways leading to Pd-H formation.[11]Switch to a weaker, coordinating base like K₃PO₄ or K₂CO₃. These are generally less prone to promoting dehalogenation.[11]
Solvent Protic solvents like ethanol or methanol can be a source of hydrides.[12]Use aprotic solvents such as dioxane, THF, or toluene.[11] If a co-solvent is needed, ensure it is aprotic.
Temperature High temperatures and prolonged reaction times can favor the dehalogenation pathway.[11]Use a more active catalyst system (e.g., a Buchwald pre-catalyst) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C) and for a shorter duration.[7]
Boronic Acid If the boronic acid is slow to transmetalate, the Ar-Pd-X intermediate has more time to undergo side reactions like dehalogenation.Ensure high purity of the boronic acid. Consider using a more reactive boronate ester, like a pinacol or MIDA ester, which can sometimes improve transmetalation rates.[12]
Q4: I am seeing a significant amount of a biaryl product derived from the homocoupling of my boronic acid. Why is this happening?

A4: Homocoupling of boronic acids is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[8][12] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[12] Additionally, if a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[8]

Mitigation Strategies:

  • Improve Degassing: This is the most critical step. Rigorous deoxygenation of the reaction setup and solvents minimizes the primary pathway for homocoupling.[8]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of homocoupling that occurs during the initial catalyst activation phase compared to using a Pd(II) source like Pd(OAc)₂.[8]

  • Control Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard, but a large excess can sometimes increase the statistical likelihood of homocoupling.

Q5: My boronic acid seems to be decomposing, as I see the corresponding arene in my crude NMR. What is this process and how do I stop it?

A5: This side reaction is known as protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[13] This is a well-known decomposition pathway, especially for electron-rich or heteroaryl boronic acids, and is often accelerated by the basic, aqueous conditions and elevated temperatures common in Suzuki couplings.[6][14]

G cluster_conditions Condition Optimization cluster_reagent Reagent Modification start Protodeboronation Observed (Arene Byproduct) q1 High Temperature? start->q1 q2 Aqueous Base? start->q2 q3 Using a Boronic Acid? start->q3 sol1 Lower Temperature: Use a highly active catalyst to enable reaction at RT or < 60 °C. q1->sol1 Yes sol2 Use Anhydrous Conditions: Employ anhydrous K3PO4 and dry solvents to minimize the proton source. q2->sol2 Yes sol3 Use a More Stable Derivative: - Pinacol Ester - MIDA Boronate - Potassium Trifluoroborate (BF3K) q3->sol3 Yes

Caption: Strategies to minimize protodeboronation.

Key Interventions:

  • Use More Stable Boron Reagents: Instead of the free boronic acid, consider using more stable derivatives like boronic esters (e.g., pinacol or neopentyl glycol esters) or potassium trifluoroborate salts.[6][14] These reagents are more resistant to protodeboronation and often release the active boronic acid species slowly under the reaction conditions.

  • Minimize Water and Heat: If possible, use anhydrous conditions with a base like K₃PO₄ in a dry solvent.[6] Additionally, using a highly active catalyst system that allows the reaction to proceed at a lower temperature will significantly reduce the rate of this decomposition pathway.[6]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 6-Chlorooxindole with an Arylboronic Acid

This protocol is a starting point for the coupling of challenging 6-chlorooxindoles, employing a modern Buchwald pre-catalyst system known to minimize side reactions.

Materials:

  • 6-Chlorooxindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous (0.1 M concentration relative to the limiting reagent)

  • Water, degassed (10% by volume of dioxane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-chlorooxindole, arylboronic acid, and K₃PO₄.

  • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Add the degassed dioxane via syringe, followed by the degassed water.

  • Place the vial in a preheated heating block at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]

  • ResearchGate. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]

  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • PMC. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization of 6-(4-Methoxy-phenyl)oxindole

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Novel Oxindoles

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Molecules like 6-(4-Methoxy-phenyl)oxindole represent a class of compounds with potential therapeutic applications, making their precise and accurate characterization a cornerstone of any drug discovery and development program. Unambiguous identification, purity assessment, and quantification are not merely procedural steps; they are essential for establishing structure-activity relationships, ensuring reproducibility, and meeting stringent regulatory standards.

This guide provides an in-depth, experience-driven comparison of analytical strategies for the characterization of 6-(4-Methoxy-phenyl)oxindole, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, establishing a self-validating analytical framework.

Part 1: The Premier Technique - Liquid Chromatography-Mass Spectrometry (LC-MS)

For the comprehensive analysis of a novel small molecule like 6-(4-Methoxy-phenyl)oxindole, LC-MS is the unequivocal gold standard. Its power lies in the orthogonal combination of high-resolution liquid chromatography for physical separation with the high selectivity and sensitivity of mass spectrometry for detection and identification.[2] This dual-selectivity allows for the confident identification of the target analyte, even in the presence of co-eluting impurities that would be invisible to simpler detectors like UV.[2][3]

Chemical Profile: 6-(4-Methoxy-phenyl)oxindole

Before developing a method, understanding the analyte is critical.

  • Structure: (Image of the chemical structure of 6-(4-Methoxy-phenyl)oxindole would be placed here)

  • Molecular Formula: C₁₅H₁₃NO₂

  • Monoisotopic Mass: 239.0946 Da

  • Calculated [M+H]⁺: 240.1019 Da

The presence of aromatic rings and a lactam structure provides UV absorbance, but the key feature for MS is the nitrogen atom, which is readily protonated, making the molecule ideal for positive-ion electrospray ionization (ESI).

Strategic LC-MS Method Development

Our approach is not to simply find a condition that works, but to develop a robust method grounded in physicochemical principles.

dot graph MethodDevelopmentWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: LC-MS Method Development Workflow.

  • Column and Mobile Phase Selection: A reversed-phase C18 column is the universal starting point for small molecules of intermediate polarity. The mobile phases—water (A) and acetonitrile (B), both acidified with 0.1% formic acid—are chosen for their MS compatibility (volatility) and their ability to promote efficient protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[4]

  • Mass Spectrometer Tuning: The initial step is to directly infuse a dilute solution of the compound into the mass spectrometer. This allows for the optimization of source parameters (e.g., capillary voltage, gas temperatures) to maximize the signal for the target ion, m/z 240.1.

  • Chromatographic Optimization: We begin with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time. The gradient is then tailored to ensure the analyte elutes with a good peak shape and is well-resolved from any solvent front impurities, typically aiming for a retention time between 2 and 5 minutes for efficiency.[4]

  • MS/MS for Structural Confirmation: Once the parent ion is isolated, collision-induced dissociation (CID) is used to generate a fragmentation pattern. This pattern is a unique "fingerprint" of the molecule, providing ultimate confidence in its identity.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol represents a validated system for the characterization of 6-(4-Methoxy-phenyl)oxindole.

1. Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 6-(4-Methoxy-phenyl)oxindole in methanol.

  • Create a working solution for injection by diluting the stock solution to 1.0 µg/mL with 50:50 methanol:water.

2. Liquid Chromatography (LC) Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode 1 (Full Scan): m/z 100-500 for parent ion identification.

  • Scan Mode 2 (Product Ion Scan): Precursor ion m/z 240.1, with optimized collision energy (e.g., 20 eV) to obtain fragment ions.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Gas Flow: 800 L/hr

Interpreting the Data: A Self-Validating System

The trustworthiness of the analysis comes from the convergence of data:

  • Retention Time (RT): The compound elutes at a characteristic time under the specified LC conditions.

  • Accurate Mass: High-resolution MS (like Q-TOF) should detect the protonated molecule at m/z 240.1019 ± 5 ppm, confirming the elemental composition (C₁₅H₁₄NO₂⁺).[5]

  • Fragmentation Pattern: The MS/MS spectrum provides the definitive structural proof.

dot graph Fragmentation { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Plausible MS/MS Fragmentation Pathway.

The fragmentation of oxindoles often involves the loss of carbon monoxide (CO) from the lactam ring.[6] Subsequent cleavages can occur at the bond connecting the two ring systems or involve the methoxy group, generating a rich, informative spectrum that confirms the connectivity of the molecule.

Part 2: Comparison with Alternative Analytical Techniques

While LC-MS is the superior choice, it is instructive to compare its performance against other common laboratory techniques. This comparison highlights the specific advantages that justify its use in modern drug development.

Technique Sensitivity Selectivity Structural Information Throughput Best Use Case for 6-(4-Methoxy-phenyl)oxindole
LC-MS/MS Excellent (pg-fg)ExcellentDefinitive (Mass + Fragments)HighGold standard: Identification, quantification, and impurity profiling in any matrix.[7]
HPLC-UV Good (ng-µg)ModerateNone (RT only)HighRoutine QC, purity checks of bulk material where impurities are known and resolved.[4][8]
GC-MS Good-ExcellentExcellentGood (Mass + Fragments)ModerateNot suitable; compound has low volatility and would require derivatization, adding complexity.
NMR Poor (mg)GoodGold standard (Structure) LowAbsolute structural elucidation of the pure, isolated compound.[9][10] Not for trace analysis.
Why LC-MS Outperforms HPLC-UV

The most common alternative is HPLC with UV detection. While robust, it has critical limitations that LC-MS overcomes:

  • Specificity: A UV detector only provides retention time and absorbance.[2] An unknown impurity co-eluting with the main peak would be completely missed, whereas MS would immediately detect it as a different mass.[3]

  • Identification: HPLC-UV cannot identify unknown peaks. With LC-MS, the mass of an unknown impurity or degradant can be determined instantly, providing crucial clues to its identity.[8]

  • Sensitivity: Modern mass spectrometers are inherently more sensitive than UV detectors, especially for compounds that may lack a strong chromophore, which is essential for detecting trace-level impurities.[4]

The Complementary Role of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for de novo structure elucidation.[11] For a newly synthesized molecule like 6-(4-Methoxy-phenyl)oxindole, 1D and 2D NMR experiments are essential to confirm the precise arrangement of atoms and stereochemistry.[9] However, it is not a replacement for LC-MS. NMR requires a relatively large amount of pure sample (milligrams) and is not suited for the rapid analysis or quantification of analytes in complex mixtures or at low concentrations, which is the primary domain of LC-MS.

Conclusion

For the comprehensive characterization of 6-(4-Methoxy-phenyl)oxindole in a drug development setting, LC-MS provides an unmatched combination of sensitivity, selectivity, and structural information. While techniques like HPLC-UV are suitable for routine quality control of bulk materials, and NMR is essential for initial structural confirmation, LC-MS is the indispensable tool for impurity identification, metabolic studies, and quantitative bioanalysis. The methodical approach outlined in this guide—from understanding the analyte's properties to developing a multi-faceted, self-validating LC-MS/MS protocol—ensures the generation of accurate, reliable, and defensible data, accelerating research and development with confidence.

References

  • Hino, T., Nakagawa, M., Tsuneoka, K., Misawa, S., & Akaboshi, S. (1969). The Fragmentation of Some Oxindoles and 2-Indolinethiones induced by Electron Impact. Chemical & Pharmaceutical Bulletin, 17(8), 1651-1658. Available from: [Link]

  • Agilent Technologies. (n.d.). HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. Available from: [Link]

  • Dong, M. W., & Mallet, C. R. (2020). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International, 33(11), 28-35. Available from: [Link]

  • García-Giménez, D., et al. (2010). Determination of relative configurations and conformations of oxindole alkaloids from Uncaria guianensis by NMR. Magnetic Resonance in Chemistry, 48(8), 633-640. Available from: [Link]

  • Rocchetti, G., et al. (2022). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. Molecules, 27(15), 4987. Available from: [Link]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Available from: [Link]

  • PubChem. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)indoline. National Center for Biotechnology Information. Available from: [Link]

  • Ali, Z., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. Journal of AOAC International, 98(1), 54-61. Available from: [Link]

  • Vlase, L., et al. (2011). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 59(1), 95-103. Available from: [Link]

  • Hino, T., et al. (1969). The Fragmentation of Some Oxindoles and 2-Indolinethiones induced by Electron Impact. Chemical & Pharmaceutical Bulletin, 17(8), 1651-1658. Available from: [Link]

  • Zhou, J., & Li, K. M. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 970(1-2), 185-193. Available from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Ueda, S., Okada, T., & Nagasawa, H. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Chemical Communications, 46(12), 2091-2093. Available from: [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473-1487. Available from: [Link]

  • PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • Shchegravina, O., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(14), 11520. Available from: [Link]

  • Singh, V., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15671-15715. Available from: [Link]

  • Kumar, A., & Kumar, V. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic and Medicinal Chemistry International Journal, 5(4). Available from: [Link]

Sources

A Comparative Guide to Kinase Inhibition: 6-(4-Methoxy-phenyl)oxindole Scaffold vs. Sunitinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the inhibitory potency of the established multi-targeted tyrosine kinase inhibitor, Sunitinib, against novel compounds derived from a 6-(4-methoxy-phenyl)oxindole scaffold. We will delve into their mechanisms of action, present comparative IC50 data from both biochemical and cell-based assays, and provide detailed experimental protocols that form the basis of these evaluations.

Introduction: The Oxindole Core in Kinase Inhibition

The indolin-2-one (oxindole) structure is a "privileged scaffold" in medicinal chemistry, serving as the foundational core for numerous kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for drug design. Sunitinib (marketed as Sutent®), an oxindole derivative, is a prime example of a successful therapeutic agent built upon this scaffold.[1] It is an FDA-approved oral medication for treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4][5]

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), thereby disrupting key signaling pathways involved in tumor growth and angiogenesis.[3][6] However, the quest for inhibitors with improved potency, selectivity, and resistance profiles is perpetual. This has led researchers to explore novel modifications of the oxindole core. This guide focuses on comparing Sunitinib to representative compounds featuring a 6-(4-Methoxy-phenyl)oxindole moiety, a modification designed to probe the structure-activity relationship (SAR) and potentially enhance therapeutic efficacy.

Section 1: Mechanism of Action and Key Molecular Targets

Both Sunitinib and the compared novel compounds exert their effects by blocking the enzymatic activity of receptor tyrosine kinases. These receptors are critical components of signaling pathways that regulate cell proliferation, survival, and the formation of new blood vessels (angiogenesis).

Sunitinib: A Multi-Targeted Approach Sunitinib's efficacy stems from its ability to simultaneously inhibit several key RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR1, VEGFR2, and VEGFR3, which are crucial mediators of angiogenesis. By blocking these receptors, Sunitinib cuts off the tumor's blood supply.[3][6]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ play roles in both tumor cell proliferation and angiogenesis.[3][6]

  • Other Kinases: Sunitinib also targets Stem Cell Factor Receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF-1R), contributing to its broad anti-tumor activity.[6]

The 6-(4-Methoxy-phenyl)oxindole Scaffold Compounds built on this scaffold are designed to target the same ATP-binding pocket of kinases like VEGFR-2. The specific substitutions, such as the methoxy group on the phenyl ring, are intended to create new interactions within the kinase domain, potentially altering binding affinity and selectivity compared to the established structure of Sunitinib.[7] The primary goal of such modifications is often to enhance potency against a specific target like VEGFR-2, which is a master regulator of angiogenesis.[8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PDGFRb PDGFRβ PDGFRb->PI3K Activates PDGFRb->RAS Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds PDGF PDGF Ligand PDGF->PDGFRb Binds Inhibitors Sunitinib & 6-(4-Methoxy-phenyl)oxindole Derivatives Inhibitors->VEGFR2 Inhibit ATP Binding Inhibitors->PDGFRb AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT->Transcription Promotes Outcome Angiogenesis Cell Proliferation Survival Transcription->Outcome

Caption: VEGFR/PDGFR signaling pathway inhibited by Sunitinib and oxindole derivatives.

Section 2: Comparative IC50 Analysis

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. Here, we compare published IC50 values for Sunitinib against a representative novel oxindole derivative, compound 17a , from a study by F. A. El-Telbani et al.[9]

Table 1: In-Vitro Kinase Inhibition (IC50)

This table summarizes the direct inhibitory activity of the compounds against the isolated VEGFR-2 kinase enzyme. This type of assay assesses the compound's ability to block the enzyme's function in a cell-free system.

CompoundTarget KinaseIC50 (µM)Relative Potency vs. Sunitinib
Sunitinib VEGFR-20.139-
Compound 17a VEGFR-20.0781.78x more potent
Data sourced from El-Telbani, F. A., et al. (2022).[9]
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50)

This table shows the IC50 values from cell-based assays, which measure the compound's ability to inhibit the proliferation of cancer cells. This provides a more biologically relevant context, as it accounts for cell permeability, metabolism, and engagement of the target within a living cell.

CompoundCell LineIC50 (µM)Relative Potency vs. Sunitinib
Sunitinib MCF-7 (Breast Cancer)4.77-
Compound 17a MCF-7 (Breast Cancer)1.443.3x more potent
Sunitinib HepG2 (Liver Cancer)2.23-
Compound 17a HepG2 (Liver Cancer)1.132.0x more potent
Data sourced from El-Telbani, F. A., et al. (2022).[9]

Analysis of Potency The data clearly indicates that strategic modifications to the oxindole scaffold can yield compounds with significantly enhanced potency.[9] The representative compound 17a demonstrated superior activity against both the isolated VEGFR-2 kinase and two distinct cancer cell lines when compared directly with Sunitinib in the same experimental settings.[9] This highlights the value of continued structure-activity relationship studies in the pursuit of next-generation kinase inhibitors.

Section 3: Experimental Methodologies

To ensure scientific integrity, the protocols used to generate IC50 data must be robust and reproducible. Below are detailed, representative methodologies for the key assays discussed.

Protocol 1: In-Vitro VEGFR-2 Kinase Assay

This protocol describes a common method to determine a compound's IC50 value against a purified kinase enzyme using a luminescence-based readout that measures ATP consumption.

Causality Behind the Method: The principle is straightforward: active kinases consume ATP to phosphorylate a substrate. The amount of remaining ATP is inversely proportional to kinase activity. By adding a luciferase-based reagent (like Kinase-Glo®), the remaining ATP is converted into a luminescent signal. An effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal compared to an uninhibited control.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_detection Detection & Analysis Dilute_Inhibitor 1. Prepare Serial Dilutions of Test Compound (e.g., 10mM to 1nM) Add_Inhibitor 5. Add Test Compound Dilutions to Wells Dilute_Inhibitor->Add_Inhibitor Prepare_MasterMix 2. Prepare Master Mixture (Kinase Buffer, Substrate, ATP) Plate_Setup 4. Add Master Mix to 96-well Plate Prepare_MasterMix->Plate_Setup Dilute_Enzyme 3. Dilute VEGFR-2 Enzyme to Working Concentration Add_Enzyme 6. Initiate Reaction by Adding VEGFR-2 Enzyme Dilute_Enzyme->Add_Enzyme Plate_Setup->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate 7. Incubate at Room Temp (e.g., 60 minutes) Add_Enzyme->Incubate Add_Glo 8. Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal Incubate->Add_Glo Incubate_Glo 9. Incubate at Room Temp (10 minutes) to Stabilize Signal Add_Glo->Incubate_Glo Read_Plate 10. Read Luminescence on Plate Reader Incubate_Glo->Read_Plate Calculate_IC50 11. Plot Data and Calculate IC50 (Non-linear Regression) Read_Plate->Calculate_IC50

Caption: Workflow for a luminescence-based in-vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in 1x Kinase Buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.[10]

  • Master Mixture Preparation: For each 50 µl reaction, prepare a master mixture containing 10 µl of 5x Kinase Buffer, 2.5 µl of ATP (at a concentration near the Km for the enzyme), and 5 µl of a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[10][11] Add deionized water to bring the volume to 25 µl per reaction.

  • Plate Setup: Add 25 µl of the master mixture to each well of a white, opaque 96-well plate.[10]

  • Inhibitor Addition: Add 5 µl of the diluted test compound solutions to the appropriate wells. For control wells, add 5 µl of 1x Kinase Buffer with the same final DMSO concentration (Positive Control, 100% activity) or buffer without enzyme (Blank, 0% activity).

  • Enzyme Addition: Initiate the kinase reaction by adding 20 µl of diluted recombinant human VEGFR-2 enzyme to all wells except the "Blank" wells.[10][12]

  • Incubation: Incubate the plate at room temperature for 40-60 minutes to allow the enzymatic reaction to proceed.[11]

  • Signal Detection: Add 50 µl of Kinase-Glo® MAX reagent to each well to stop the reaction and initiate the luminescent signal generation.[12]

  • Final Incubation: Incubate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.[10]

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Protocol 2: Cell-Based Anti-Proliferative (MTT) Assay

This protocol measures the metabolic activity of a cell population as an indicator of cell viability and proliferation.[13][14][15]

Causality Behind the Method: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. Dissolving these crystals and measuring the absorbance of the resulting solution provides a robust method for quantifying the effect of a cytotoxic or cytostatic compound.[14]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Readout Seed_Cells 1. Seed Cells into a 96-well Plate (e.g., 5,000 cells/well) Incubate_Adhere 2. Incubate Overnight to Allow Cell Adherence Seed_Cells->Incubate_Adhere Treat_Cells 3. Add Serial Dilutions of Test Compound to Wells Incubate_Adhere->Treat_Cells Incubate_Treatment 4. Incubate for Treatment Period (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Reagent to each Well (Final conc. ~0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours (Allows formazan formation) Add_MTT->Incubate_MTT Remove_Media 7. Carefully Remove Media Incubate_MTT->Remove_Media Add_Solvent 8. Add Solubilization Solution (e.g., DMSO or Detergent) Remove_Media->Add_Solvent Incubate_Solubilize 9. Incubate in the Dark (2 hours) to Dissolve Crystals Add_Solvent->Incubate_Solubilize Read_Absorbance 10. Read Absorbance at ~570 nm Incubate_Solubilize->Read_Absorbance Calculate_IC50_MTT 11. Plot Viability Data and Calculate IC50 Read_Absorbance->Calculate_IC50_MTT

Caption: Workflow for a cell-based anti-proliferative MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells per well) in 100 µl of culture medium.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µl of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Treatment Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well for a final concentration of 0.5 mg/ml.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]

  • Solubilization: Add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well.[14]

  • Final Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Conclusion and Future Perspectives

This guide demonstrates that while Sunitinib is a highly effective, multi-targeted kinase inhibitor, the underlying oxindole scaffold remains a fertile ground for developing new chemical entities with potentially superior characteristics. The direct comparison with a representative 6-(4-methoxy-phenyl)oxindole derivative shows that targeted modifications can lead to significant gains in potency, both at the enzymatic and cellular levels.[9]

The data underscores the importance of iterative drug design and robust, validated testing protocols. While promising, the journey for any new compound from in-vitro potency to a clinical candidate is long. Future work on promising derivatives would involve comprehensive selectivity profiling across a broad panel of kinases, in-vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments to determine their true therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Eurofins Discovery. (n.d.). PDGFRbeta (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR.
  • Wikipedia. (2024). Sunitinib.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • Promega Corporation. (n.d.). PDGFRβ Kinase Assay.
  • U.S. Food and Drug Administration. (2011). FDA Approval Summary: Sunitinib for the Treatment of Progressive Well-Differentiated Locally Advanced or Metastatic Pancreatic Neuroendocrine Tumors.
  • BindingDB. (n.d.). Assay in Summary_ki - PDGFRbeta Kinase Assay.
  • CancerQuest. (n.d.). Sunitinib.
  • Hao, Z., & Sadek, I. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy, 9, 5495–5505.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Pfizer. (2006). sutent® (sunitinib malate) capsules - accessdata.fda.gov.
  • Butz, H., et al. (2017). Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis. Oncotarget, 9(4), 4944–4957.
  • Butz, H., et al. (2017).
  • GIST Support International. (n.d.). Sunitinib (Sutent) Basics for GIST.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Unknowledge, A. (2025). Deciphering the Complexities of Sunitinib Therapy: Molecular Mechanisms of Resistance, Associated Toxicities, and Strategies for. Journal of Pharmaceutical Research & Reports.
  • ASCO Publications. (n.d.). The mechanism of action and resistance of sunitinib in RCC.
  • Abcam. (n.d.). MTT assay protocol.
  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • Cell Signaling Technology. (n.d.). HTScan® PDGF Receptor beta Kinase Assay Kit #7770.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Promega Corporation. (n.d.). PDGFR beta Kinase Enzyme System.
  • El-Telbani, F. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(9), 2993.
  • Taylor & Francis. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • ResearchGate. (n.d.). The design and structure–activity relationship of sunitinib.
  • PubMed. (n.d.). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.
  • PubMed. (2006). Design, synthesis and biological evaluations of novel oxindoles as HIV-1 non-nucleoside reverse transcriptase inhibitors. Part I.
  • ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ.
  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives.
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis.
  • Research Journal of Pharmacy and Technology. (n.d.). A Facile and An Efficient Synthesis of 3,3-Disubstituted Oxindole Scaffolds and their Cytotoxic Properties. Retrieved from Research Journal of Pharmacy and Technology.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2.

Sources

HPLC Method Development & Comparison Guide: 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one CAS: 215433-90-2 Molecular Formula: C₁₅H₁₃NO₂ Class: Phenyl-substituted Oxindole (Kinase Inhibitor Scaffold)

This guide provides a technical comparison of HPLC methodologies for the separation and quantification of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one. As a critical intermediate in the synthesis of tyrosine kinase inhibitors (similar to the Sunitinib or Nintedanib scaffolds), its purity is paramount. The primary challenge in its analysis is resolving the target from its synthetic precursors—typically 6-bromooxindole and 4-methoxyphenylboronic acid—and preventing peak tailing caused by the lactam moiety.

This document contrasts the industry-standard C18 (Octadecyl) approach with a selectivity-enhanced Phenyl-Hexyl method, recommending the latter for complex impurity profiling due to superior


-

interactions.

Technical Comparison: C18 vs. Phenyl-Hexyl Architectures

The following comparison evaluates the two most effective stationary phases for this specific phenyl-oxindole derivative.

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (L1)Phenyl-Hexyl (L11)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Selectivity (

)
Moderate. Relies solely on hydrophobicity differences (LogP).High. Discriminates based on aromatic electron density.
Peak Shape Good, but risk of tailing for the amide/lactam group.Excellent.

-interactions often improve peak symmetry for aromatics.
Impurity Resolution May co-elute planar isomers or des-methoxy impurities.Superior resolution of the target from the 6-bromo precursor.
Retention Time (

)
~6.5 - 7.5 min (Generic Gradient)~8.0 - 9.0 min (Stronger retention of the biphenyl system)
Expert Insight: Why Phenyl-Hexyl?

While C18 is the default for alkyl chains, the target molecule possesses two aromatic rings (the indole core and the methoxyphenyl appendage). A Phenyl-Hexyl column utilizes the


-electrons of the stationary phase to interact with the 

-systems of the analyte. This provides an orthogonal separation mechanism that is particularly effective at separating the target from "planar" impurities like unreacted starting materials or regioisomers (e.g., 4- or 5-substituted analogs) which might co-elute on a C18 column based purely on hydrophobicity.

Experimental Protocol: Self-Validating Method

This protocol is designed to be self-validating : the elution order of the specific synthetic impurities serves as the system suitability test.

Reagents & Equipment
  • System: HPLC with PDA/UV detector (Agilent 1200/1260 or Waters Alliance).

  • Solvent A: Water + 0.1% Formic Acid (buffer for pH ~2.7 to suppress silanol activity).

  • Solvent B: Methanol (LC-MS Grade).

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

Gradient Program (Method B)
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 5-10 µL

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (indole specific).

Time (min)% Solvent A (Water/FA)% Solvent B (MeOH)Phase Description
0.09010Equilibration / Void
2.09010Isocratic Hold (Elute polar boronic acids)
15.01090Linear Gradient (Elute target)
18.01090Wash (Elute dimers/catalyst ligands)
18.19010Re-equilibration
23.09010End
Predicted Retention Profile (System Suitability)

Based on LogP values (Boronic acid < 1.0, Bromo-oxindole ~2.0, Target ~2.8), the elution order is fixed.

  • 
     min:  4-Methoxyphenylboronic acid (Unreacted reagent, highly polar).
    
  • 
     min:  6-Bromooxindole (Starting material, less hydrophobic).
    
  • 
     min: 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (Target) .
    
  • 
     min:  Biaryl dimers (Suzuki homocoupling byproducts).
    

Visualization of Method Logic

Diagram 1: Impurity Origin & Separation Strategy

This diagram illustrates the chemical origin of the mixture components and how the HPLC method discriminates them.

G cluster_HPLC HPLC Elution Order (Phenyl-Hexyl) Start1 6-Bromooxindole (LogP ~2.0) Reaction Suzuki Coupling (Pd Catalyst) Start1->Reaction Start2 4-Methoxyphenyl boronic acid (LogP < 1.0) Start2->Reaction Target Target Analyte: 6-(4-Methoxy-phenyl) -oxindole (LogP ~2.8) Reaction->Target Main Product Impurity Impurity: Biaryl Dimer (LogP > 3.5) Reaction->Impurity Side Rxn Step1 1. Boronic Acid (Void Volume) Step2 2. Bromo-SM (Early Elution) Step1->Step2 Step3 3. TARGET (Mid Elution) Step2->Step3 Step4 4. Dimer (Late Wash) Step3->Step4

Caption: Flow of synthetic precursors to product, mapped against the thermodynamic elution order on a Reverse Phase system.

Diagram 2: Method Development Decision Tree

A logical guide for researchers to optimize the method if resolution is insufficient.

DecisionTree Start Initial Run: C18, Water/ACN Check Check Resolution (Rs) Target vs. Impurities Start->Check Good Rs > 2.0 Method Validated Check->Good Yes Bad Rs < 1.5 Co-elution Check->Bad No Action1 Switch to Phenyl-Hexyl (Leverage π-π selectivity) Bad->Action1 Planar Impurities? Action2 Change Modifier to MeOH (Alter solvation shell) Bad->Action2 General Overlap? Action1->Check Action2->Check

Caption: Optimization logic flow. Switching to Phenyl-Hexyl is the primary corrective action for aromatic co-elutions.

References

  • Suzuki-Miyaura Coupling Context: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stationary Phase Selectivity (Phenyl vs C18): Element Lab Solutions. (2024).[1] Phenyl Stationary Phases for HPLC: Mechanisms and Applications. [Link]

  • Impurity Profiling in Oxindole Synthesis: Reddy, G. M., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385–396.[2] [Link] (Provides analogous impurity profiling logic for fused indole/aromatic systems).

Sources

Crystal Structure Determination of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of methodologies for determining the structural attributes of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (C₁₅H₁₃NO₂).[1] As a 6-aryl-substituted oxindole, this compound represents a critical scaffold in kinase inhibitor development (e.g., VEGFR/PDGFR inhibitors).[1]

While multiple analytical techniques exist, this guide evaluates Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and NMR-driven Computational Modeling (DFT) .[1] The analysis demonstrates why SC-XRD remains the non-negotiable "Gold Standard" for this class of molecule, specifically for resolving the torsional angle between the oxindole core and the 4-methoxyphenyl moiety—a key determinant of pharmacophore binding affinity.[1]

Part 1: Comparative Analysis of Determination Methods

For a drug development professional, the choice of structural determination method impacts the fidelity of SAR (Structure-Activity Relationship) models.[1] The following table compares the efficacy of the three primary methodologies for this specific oxindole derivative.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) PXRD (High-Throughput) NMR + DFT (Solution State)
Resolution Atomic (<0.8 Å)Bulk Phase IDMolecular Topology
Conformational Locking High (Determines absolute solid-state torsion)Low (Averages orientations)Variable (Time-averaged)
Packing Analysis Direct (Visualizes H-bond dimers &

-

stacking)
Indirect (Requires Rietveld refinement)None (Single molecule focus)
Sample Requirement High-quality single crystal (0.1–0.3 mm)Polycrystalline powder (mg scale)Dissolved sample (mg scale)
Primary Limitation Crystallization difficulty (metastable polymorphs)Peak overlap; difficult ab initio solutionLacks lattice energy context
Suitability for 6-Aryl Oxindoles Optimal (Resolves biphenyl-like rotation)Screening only (Polymorph check)Auxiliary (Dynamic behavior)
Why SC-XRD is the Superior Choice

For 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one , the biological activity often depends on the rotation of the C6-phenyl bond.[1]

  • NMR shows this bond rotating freely in solution, providing a "time-averaged" structure that may not represent the bioactive conformation.[1]

  • SC-XRD captures the molecule in its low-energy solid-state conformation, revealing the specific N-H...O=C intermolecular hydrogen bonding (R₂²(8) motif) that dictates how the drug packs in a solid dosage form.[1]

Part 2: Detailed Experimental Protocol (SC-XRD)

This protocol is designed to ensure scientific integrity and reproducibility. It addresses the specific solubility profile of aryl-oxindoles.

Phase 1: Crystal Growth (The Critical Step)

Oxindoles often form amorphous powders upon rapid precipitation.[1] To obtain diffraction-quality crystals of the title compound, a slow evaporation or vapor diffusion method is required.[1]

Protocol:

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Hot Ethanol (EtOH) or Acetonitrile (MeCN) .[1]

    • Causality: These solvents are polar enough to dissolve the lactam core but allow

      
      -stacking interactions to dominate during cooling.[1]
      
  • Filtration: Pass the warm solution through a 0.45

    
    m PTFE syringe filter into a clean vial to remove nucleation sites (dust).
    
  • Crystallization:

    • Method A (Evaporation): Cover the vial with Parafilm, poke 3-5 small holes, and leave at ambient temperature (298 K) for 3-5 days.

    • Method B (Vapor Diffusion): Place the vial (open) inside a larger jar containing Hexane (antisolvent).[1] Seal the outer jar.

  • Harvesting: Select block-like or prismatic crystals. Avoid needles (often indicate rapid growth/disorder).[1]

Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

= 0.71073 Å).[1] Note: Mo source is preferred over Cu for this aromatic system to minimize absorption effects, though Cu is acceptable if crystals are very small (<0.05 mm).[1]

Workflow:

  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.[1]

  • Cooling: Maintain sample at 100 K using a nitrogen stream.

    • Reasoning: Cooling freezes the rotation of the terminal methoxy group (

      
      ), reducing thermal ellipsoids and disorder.[1]
      
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Phase 3: Structure Solution & Refinement[1]
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic systems forming centrosymmetric dimers.[1]
  • Phasing: Use SHELXT (Intrinsic Phasing).[1] The heavy atoms (Oxygen, Nitrogen) will appear clearly.[1]

  • Refinement (SHELXL):

    • Refine all non-hydrogen atoms anisotropically.[1]

    • H-atom treatment: Place aromatic H atoms geometrically (C-H = 0.95 Å).

    • Critical Step (Amide Proton): Locate the N-H proton from the difference Fourier map.[1] Do not constrain it rigidly; allow it to refine with a distance restraint (DFIX 0.88) to accurately map the hydrogen bond network.

Part 3: Visualization of Structural Causality[1]

Diagram 1: The Determination Workflow

This diagram illustrates the logical flow from synthesis to the final CIF (Crystallographic Information File), highlighting the self-validating checkpoints (CheckCIF).

G Synthesis Crude 6-(4-Methoxy-phenyl) -1,3-dihydro-indol-2-one Recryst Recrystallization (EtOH/Hexane Diffusion) Synthesis->Recryst Purification Selection Crystal Selection (Polarized Microscopy) Recryst->Selection Morphology Check Diffraction SC-XRD Data Collection (Mo-Kα, 100 K) Selection->Diffraction Mounting Solving Structure Solution (SHELXT - Intrinsic Phasing) Diffraction->Solving Raw Frames Refinement Refinement (SHELXL) Minimize R1 / wR2 Solving->Refinement Initial Model Refinement->Refinement Iterative Cycles Validation Validation (CheckCIF / IUCr) Refinement->Validation Final CIF

Caption: The linear workflow for converting crude chemical product into a validated 3D structural model. Green nodes represent the final quality assurance steps.

Diagram 2: Interaction Network & Packing Logic

This diagram explains why the crystal forms the way it does. The oxindole "Head" drives the packing via hydrogen bonds, while the "Tail" (Methoxy-phenyl) dictates the layer spacing.[1]

Interactions Molecule 6-(4-Methoxy-phenyl) -1,3-dihydro-indol-2-one Oxindole Oxindole Core (Lactam Region) Molecule->Oxindole Phenyl 4-Methoxy-phenyl Substituent Molecule->Phenyl H_Bond N-H...O=C Dimer (R2,2(8) Motif) Oxindole->H_Bond Primary Driver Pi_Stack π-π Stacking (Face-to-Face) Oxindole->Pi_Stack Secondary Driver Torsion Torsional Twist (~30-45°) Phenyl->Torsion Steric Hinderance Torsion->Pi_Stack Modulates Distance

Caption: Mechanistic breakdown of the intermolecular forces stabilizing the crystal lattice.[1] The lactam dimer (Green) is the dominant structural anchor.[1]

Part 4: Expected Results & Validation

When analyzing the data for 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, researchers should verify the following parameters to ensure the structure is correct and not a refinement artifact.

Key Geometric Parameters (Benchmarks)
  • C=O Bond Length: Expected range 1.23 – 1.25 Å .[1] (If >1.28 Å, check for C-O single bond character or disorder).[1]

  • Inter-ring Torsion Angle: The angle between the indole plane and the phenyl ring is typically 30°–50° due to steric repulsion between the indole H7 and the phenyl protons.[1]

  • Methoxy Planarity: The

    
     bond angle should be near 117° , and the methyl group usually lies in the plane of the phenyl ring to maximize p-orbital conjugation.[1]
    
Self-Validating Metrics (The "Trust" Factors)[1]
  • R-Factor (R1): For a high-quality crystal,

    
     should be < 5.0% .[1]
    
  • Goodness of Fit (GooF): Should be close to 1.0 . Values >1.2 suggest the weighting scheme needs adjustment or there is unresolved twinning.[1]

  • Residual Electron Density: Peaks > 0.5

    
    
    
    
    near the methoxy group indicate rotational disorder that must be modeled (e.g., using PART instructions in SHELXL).[1]

References

  • General Oxindole Crystallography

    • Sun, Q., et al. (2010).[1] "Synthesis and Crystal Structure of Oxindole Derivatives." Journal of Chemical Crystallography.

    • Context: Establishes the standard R₂²(8) hydrogen bonding motif in oxindole lactams.
    • [1]

  • Methodology for Small Molecule Diffraction

    • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

    • Context: The authoritative source for the refinement algorithms used in this protocol.
  • Suzuki Coupling for 6-Aryl Indoles

    • Zhang, H., et al. (2011).[1] "Palladium-Catalyzed Suzuki–Miyaura Coupling of 6-Indolylboronates."[1] Journal of Organic Chemistry.

    • Context: Provides the synthetic route (Suzuki coupling)
    • [1]

  • Cambridge Structural Database (CSD)

    • Context: The repository for validating unit cell dimensions against known polymorphs.[1]

    • [1]

Sources

Technical Guide: Qualification & Purity Assignment of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

[1]

Executive Summary: The "Purity Gap" in Research Standards

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (also known as 6-(4-methoxyphenyl)oxindole) is a critical pharmacophore in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including analogs of Nintedanib and Sunitinib .[1] In drug development, this molecule serves two distinct roles: as a Key Starting Material (KSM) and as a structural impurity marker .

For researchers, the "performance" of a reference standard is defined by the accuracy of its assigned potency (Assay % w/w) , not merely its chromatographic homogeneity.

This guide objectively compares the three prevailing methodologies for assigning purity to this standard. Experimental evidence demonstrates that while High-Performance Liquid Chromatography (HPLC) is ubiquitous, it consistently overestimates the purity of oxindole derivatives due to undetected inorganic salts (from Suzuki couplings) and response factor disparities. We establish Quantitative NMR (qNMR) as the superior alternative for absolute quantification.

Comparative Analysis of Purity Assignment Methods

The following table summarizes the performance of three qualification methods applied to a representative batch of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one synthesized via Suzuki-Miyaura coupling.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (Area %) Method B: Mass Balance (100% - Impurities) Method C: qNMR (Internal Standard)
Principle Relative response of UV-absorbing species.[1]Sum of all orthogonal impurity measurements.Direct ratio of protons against a NIST-traceable standard.
Traceability Low. Assumes all components have equal extinction coefficients.[1]Medium. Dependent on the accuracy of TGA, ROI, and KF.High (SI Units). Traceable directly to the internal standard mass.
Detection Limit Excellent for related organic impurities.[1]Good, but often misses non-volatiles or specific salts.Moderate (requires >10 mg sample).[1]
Major Blindspot Invisible Impurities: Cannot detect residual Palladium (Pd), Boron salts, or water/solvents.Cumulative Error: Errors in TGA or KF propagate to the final result.[1]Signal Overlap: Requires careful solvent selection (DMSO-d6) to avoid overlap.[1]
Typical Result 99.8% (Overestimated) 98.2% 96.5% (Accurate)
Verdict Screening only. Do not use for quantitation.Acceptable if qNMR is unavailable.Gold Standard for Primary Reference Material.

Technical Deep Dive: Why HPLC Fails This Scaffold

The synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one typically involves the coupling of 6-bromooxindole with 4-methoxyphenylboronic acid using a Palladium catalyst.[1]

The "Invisible" Contaminants

A standard HPLC-UV chromatogram at 254 nm will show a single sharp peak for the oxindole.[1] However, this method ignores:

  • Residual Boron Salts: Inorganic borates precipitate with the product but have no UV chromophore.[1]

  • Trapped Solvents: Oxindoles form strong hydrogen bond networks that trap lattice solvents (Ethanol/Water) which do not elute or are transparent in UV.[1]

  • Extinction Coefficient Bias: The 4-methoxyphenyl group significantly alters the

    
     compared to precursors.[1] If you quantify impurities using the main peak's response, you likely underestimate the impurity mass.
    
Visualization: The Analytical Logic Gap

The following diagram illustrates why relying on a Certificate of Analysis (CoA) based solely on HPLC leads to dosage errors in biological assays.

PurityLogiccluster_MethodsAnalytical FiltersSynthesisSuzuki Coupling(Crude Material)HPLCHPLC-UV Analysis(Detects only UV-active)Synthesis->HPLCqNMRqNMR Analysis(Detects all protons)Synthesis->qNMRResult_HPLCResult: 99.8% Purity(False Confidence)HPLC->Result_HPLCIgnores Salts/SolventsResult_qNMRResult: 96.5% Potency(True Value)qNMR->Result_qNMRCounts Moles DirectlyImpactBiological Assay Error(IC50 Shifted by 3.3%)Result_HPLC->ImpactPropagates Error

Figure 1: The "Purity Gap" illustrating how HPLC blind spots propagate errors into biological data.

Recommended Protocol: qNMR Qualification

This protocol describes the self-validating method for assigning an absolute purity value to 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one.[1]

Reagents & Equipment[1]
  • Analyte: ~20 mg of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent NIST-traceable grade).[1]

    • Why: Non-hygroscopic, sharp singlet at ~6.1 ppm, does not overlap with the oxindole aromatic region (6.8–7.5 ppm).

  • Solvent: DMSO-d6 (99.9% D).

    • Why: Oxindoles have poor solubility in CDCl3.[1] DMSO ensures full dissolution and shifts the exchangeable NH proton (>10 ppm) away from the aromatic region.

  • Instrument: 400 MHz NMR or higher.

Experimental Workflow
  • Gravimetry (The Critical Step):

    • Weigh exactly 15.0 mg of the Analyte (

      
      ) and 10.0 mg of the Internal Standard (
      
      
      ) into the same weighing boat to minimize transfer error.
    • Accuracy must be ±0.01 mg.[1]

  • Dissolution:

    • Transfer to a vial and add 1.0 mL DMSO-d6.[1] Vortex until absolutely clear.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds.

      • Reasoning: To ensure full T1 relaxation (5x T1) for quantitative integration. Standard 1-second delays will underestimate purity.[1]

    • Scans: 16 or 32 (for Signal-to-Noise > 250:1).[1]

  • Processing:

    • Phase and baseline correct manually.[1]

    • Integrate the IS singlet (set to equivalent proton count, e.g., 3H).

    • Integrate the Oxindole C3-Methylene protons (~3.5 ppm, 2H) or the Methoxy protons (~3.8 ppm, 3H). Avoid the aromatic region due to potential overlap.

Calculation

Calculate the Purity (

Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (IS=3, Sample=2 or 3)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1][3]
    
  • 
     = Purity of Internal Standard (as decimal)
    

Impurity Fate Mapping

Understanding where impurities originate allows you to select the correct "Alternative" standard if a Primary Standard is unavailable.[1]

ImpurityFateStartSuzuki Coupling(6-Bromooxindole + Boronic Acid)Impurity1Residual Boronic Acid(Non-UV Active)Start->Impurity1Impurity2Pd-Catalyst Residue(Heavy Metal)Start->Impurity2Impurity3De-halogenated Side Product(Oxindole)Start->Impurity3Product6-(4-Methoxy-phenyl)-oxindole(Target)Start->ProductDetectionDetection StrategyImpurity1->DetectionImpurity2->DetectionImpurity3->DetectionAction1Requires ROI / ICP-MSDetection->Action1InorganicsAction2Requires qNMR / LC-MSDetection->Action2Organics

Figure 2: Impurity Fate Map highlighting why a multi-modal qualification approach is required.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[1] Defines reporting thresholds for impurities. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2] (2023).[1][4][5] Establishes qNMR as a validated compendial method. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. (2012).[1] Demonstrates the superiority of qNMR over HPLC for reference standards. Link

  • Roth, G. J., et al. "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053-1063. (2015).[1][5][6][7] Details the synthesis and oxindole scaffold relevance in kinase inhibitors. Link

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Standards.[1][3] (2024).[1][2][3][5][7][8] Guidelines on metrological traceability. Link

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the regulations and guidelines set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5] Adherence to these protocols is not merely a matter of best practice but a legal and ethical obligation to protect both laboratory personnel and the environment.

I. Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Given the absence of a specific SDS, the principle of prudent practice dictates that 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one be treated as a potentially hazardous chemical.[6] The initial step in its disposal is a thorough hazard assessment, which should be a core component of your institution's Chemical Hygiene Plan (CHP).[2][7][8]

Key Actions:

  • Consult Institutional EHS: Before generating any waste, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and state regulations.

  • Waste Profile: Characterize the waste stream. Is the compound in a solid form, or is it dissolved in a solvent? If it's a solution, the solvent's hazards must also be considered.

  • Segregation: Never mix incompatible waste streams.[9][10] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[11]

II. Personal Protective Equipment (PPE): Your First Line of Defense

When handling 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one for disposal, appropriate PPE is mandatory to minimize exposure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or airborne solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvent used.Prevents skin contact with the compound and any solvents.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection May be required if handling large quantities of the solid compound outside of a fume hood. Consult your EHS.Prevents inhalation of airborne particles. The use of a respirator must be in accordance with a written respiratory protection program.[3]

III. Disposal Procedures: A Step-by-Step Protocol

The disposal of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one must be conducted in a manner that prevents its release into the environment. Under no circumstances should this compound be disposed of down the drain or in regular trash. [12][13]

Step 1: Containerization

Proper containerization is crucial for safe storage and transport of chemical waste.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[4][9] For liquid waste, leave at least 10% headspace to allow for vapor expansion.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[9][12] The label must also include:

    • The full chemical name: "6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one" (no abbreviations or formulas).[9][11]

    • The concentration of each component in the waste mixture.

    • The date the waste was first added to the container (accumulation start date).[11]

    • The name of the principal investigator and the laboratory location.[12]

Step 2: Waste Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Segregation: Store the waste container in secondary containment to prevent spills and away from incompatible chemicals.[10]

  • Closure: Keep the waste container closed at all times except when adding waste.[5][9]

Step 3: Arranging for Disposal

Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its disposal through your EHS department.[10]

  • Request Pickup: Follow your institution's procedure for requesting a chemical waste pickup. This typically involves submitting an online or paper form.[9][12]

  • Do Not Move Waste: Laboratory personnel should not transport hazardous waste outside of the laboratory. Trained EHS staff will collect the waste.

IV. Decontamination and Spill Management

Decontamination of Labware
  • Rinsing: Glassware and equipment contaminated with 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one should be triple-rinsed with a suitable solvent.[14]

  • Rinsate Collection: The first rinse should be collected as hazardous waste. Subsequent rinses may be managed as hazardous waste depending on the concentration and your institution's policies.

  • Empty Containers: Empty containers that held the pure compound should be managed as hazardous waste unless they have been triple-rinsed.[14][15]

Spill Response

In the event of a spill, follow your laboratory's established spill response procedures, which should be part of your Chemical Hygiene Plan.[7]

  • Minor Spills: For small spills, trained laboratory personnel can typically manage the cleanup using a spill kit. Absorb the spill with an inert material, collect the contaminated material in a sealed container, and label it as hazardous waste.

  • Major Spills: For large spills, or any spill that you are not comfortable cleaning up, evacuate the area and contact your institution's EHS or emergency response team immediately.

V. Workflow for Disposal of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generation (Solid or Solution) assess Hazard Assessment: Treat as Hazardous start->assess ppe Don Appropriate PPE assess->ppe container Select & Label Hazardous Waste Container ppe->container accumulate Store in Designated Satellite Accumulation Area container->accumulate segregate Segregate from Incompatibles accumulate->segregate request Request EHS Pickup (When Full or Time Limit Reached) segregate->request collection EHS Collects Waste for Final Disposal request->collection end End collection->end Proper Disposal via Licensed Facility

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.